molecular formula C9H10BrClO B13870313 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Cat. No.: B13870313
M. Wt: 249.53 g/mol
InChI Key: VEXZVQOJMGRIET-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-5-ethoxybenzene is a substituted benzene derivative of significant interest in synthetic and medicinal chemistry. This compound features both bromo and chloromethyl functional groups on a benzene ring, making it a versatile and valuable building block (synthon) for researchers. These functional groups offer distinct reactive sites for further chemical transformations. The chloromethyl group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to create extended molecular structures . Concurrently, the bromo substituent at the meta position can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . This multi-functional reactivity profile makes this compound a critical intermediate in the structure-guided optimization of small molecules, potentially for applications in developing pharmaceutical candidates, including antiviral agents and enzyme inhibitors . Furthermore, the ethoxy group contributes to the compound's electronic properties and solubility, influencing its behavior in synthetic pathways. As a standard practice for handling such intermediates, appropriate personal protective equipment (PPE) including chemical impermeable gloves and eye protection is recommended . This product is intended for laboratory and research applications only. It is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Similar halogenated benzyl compounds are classified as causing severe skin burns and eye damage . Avoid breathing dust or vapors and avoid skin and eye contact. Store in a cool, dry, and well-ventilated place, sealed tightly in its container .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-5-ethoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6H2,1H3

InChI Key

VEXZVQOJMGRIET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCl)Br

Origin of Product

United States

Foundational & Exploratory

CAS number and identifiers for 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application logic for 1-Bromo-3-(chloromethyl)-5-ethoxybenzene , designed for researchers in medicinal chemistry and process development.

High-Fidelity Building Block for Modular Drug Discovery

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1254733-93-1) represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity :

  • The Chloromethyl Group (-CH₂Cl): A highly reactive electrophile suitable for Sɴ2 alkylation of amines, thiols, or phenols (e.g., installing the benzyl motif onto a pharmacophore).

  • The Bromine Atom (-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the alkylation step.

  • The Ethoxy Group (-OEt): Provides lipophilicity and hydrogen-bond acceptance, often critical for ADME profiles.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
CAS Number 1254733-93-1
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Reactivity Class Benzyl halide (Lachrymator), Aryl bromide
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Part 2: Strategic Synthesis Architecture

Mechanistic Pathway (Graphviz)

SynthesisPathway cluster_legend Process Logic Start 3-Bromo-5-hydroxybenzoic acid Step1 Intermediate A: 3-Bromo-5-ethoxybenzoic acid Start->Step1 1. EtI, K2CO3 (O-Alkylation) Step2 Intermediate B: 3-Bromo-5-ethoxybenzyl alcohol Step1->Step2 2. BH3·THF or LiAlH4 (Reduction) Final Target: This compound Step2->Final 3. SOCl2, cat. DMF (Deoxychlorination) Step 3 is Critical Step 3 is Critical

Figure 1: Recommended synthetic pathway prioritizing regioselectivity and scalability.

Part 3: Detailed Experimental Protocols

The following protocols are designed for a 10g scale synthesis. They incorporate self-validating checks (TLC/NMR endpoints) to ensure integrity.

Stage 1: Precursor Synthesis (Alcohol Formation)

If Intermediate B (3-Bromo-5-ethoxybenzyl alcohol) is not purchased, synthesize as follows:

  • Alkylation: Treat 3-bromo-5-hydroxybenzoic acid with Ethyl Iodide (1.1 eq) and K₂CO₃ (2.0 eq) in Acetone under reflux (6h). Acidify and extract to obtain the ethoxy-acid.

  • Reduction: Dissolve the ethoxy-acid in anhydrous THF (0.5 M). Add Borane-THF complex (BH₃·THF, 1.0 M, 1.5 eq) dropwise at 0°C. Stir at RT for 12h. Quench with MeOH. Concentrate and purify via silica flash chromatography (Hex/EtOAc).

    • Validation: ¹H NMR should show a singlet (~4.6 ppm) for the benzylic -CH₂OH and disappearance of the acid proton.

Stage 2: Critical Chlorination (The Target Synthesis)

Objective: Convert 3-Bromo-5-ethoxybenzyl alcohol to this compound. Safety Note: Thionyl chloride (SOCl₂) releases HCl and SO₂ gases. Perform strictly in a fume hood.

Reagents:

  • Starting Alcohol: 10.0 g (43.3 mmol)

  • Thionyl Chloride (SOCl₂): 7.7 g (65.0 mmol, 1.5 eq)

  • Dichloromethane (DCM): 100 mL (anhydrous)

  • DMF: 5 drops (Catalyst)

Workflow:

  • Setup: Charge a 250 mL round-bottom flask with the Starting Alcohol and anhydrous DCM. Add a stir bar and cap with a septum. Purge with Nitrogen.

  • Addition: Cool the solution to 0°C. Add the catalytic DMF.

  • Reaction: Add SOCl₂ dropwise via syringe over 20 minutes. The reaction will bubble (HCl/SO₂ release).

  • Kinetics: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validation Point: Check TLC (Hexane/EtOAc 8:1). The polar alcohol spot (Rf ~0.2) should disappear, replaced by a less polar spot (Rf ~0.8).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂.

    • Redissolve the residue in Et₂O or DCM.

    • Wash with saturated NaHCO₃ (Caution: Gas evolution) to neutralize trace acid.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Usually, the product is pure enough (>95%) for subsequent steps. If not, perform rapid filtration through a short silica plug using 100% Hexanes or 5% EtOAc/Hexanes.

Part 4: Applications in Drug Discovery

This molecule is a "linchpin" intermediate. The order of operations is critical for library synthesis.

Strategy A: The "Warhead First" Approach

Use the chloromethyl group to attach the ring to a core scaffold (e.g., a piperazine or secondary amine).

  • Reaction: Sɴ2 Displacement.

  • Conditions: K₂CO₃, MeCN, 60°C.

  • Outcome: The 3-bromo-5-ethoxy phenyl ring is now a "tail" on your scaffold.

  • Next Step: Perform Suzuki coupling on the Bromine to add a final diversity element (biaryl formation).

Strategy B: The "Core First" Approach

Use the Bromine to couple the ring to a heteroaromatic core first.

  • Reaction: Suzuki-Miyaura Coupling.

  • Conditions: Pd(dppf)Cl₂, Boronic Acid, K₃PO₄, Dioxane/Water.

  • Risk: The chloromethyl group is labile and may hydrolyze or react with the palladium catalyst.

  • Expert Insight: Strategy A is generally preferred because the benzyl chloride is sensitive. If Strategy B is necessary, protect the benzyl chloride (e.g., as an acetate) or use the benzyl alcohol and convert to chloride after the Suzuki coupling.

Part 5: Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzyl chlorides are potent tear gas agents. Always open containers in a fume hood.

  • Storage Stability: Benzyl chlorides can autocatalytically decompose to form polymers (polybenzyls) if trace metal or acid is present. Store with a stabilizer (like silver wire or K₂CO₃ pellets) if keeping for long periods, or store frozen at -20°C.

  • Decontamination: Spills should be treated with dilute ammonia or nucleophilic amines (e.g., ethanolamine) to quench the alkylating potential before disposal.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1254733-93-1). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Bromo-3-(chloromethyl)benzene (Analogous Reactivity). Retrieved from .

  • Organic Syntheses. General Procedure for the Conversion of Benzyl Alcohols to Benzyl Chlorides. Org.[1] Synth. 1943 , 23, 27. Retrieved from .

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Standard reference for Sɴ2 and Suzuki coupling mechanisms).

Sources

Solubility profile of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic & Medicinal Chemists

Executive Summary & Compound Architecture

1-Bromo-3-(chloromethyl)-5-ethoxybenzene is a trifunctionalized aromatic building block commonly utilized in medicinal chemistry for fragment-based drug discovery and the synthesis of heterocycles. Its utility stems from its three distinct reactive handles:

  • Aryl Bromide (C-Br): Site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Chloromethyl Group (-CH₂Cl): A highly reactive electrophile susceptible to nucleophilic substitution (

    
    ) or alkylation.[1]
    
  • Ethoxy Group (-OEt): A lipophilic electron-donating group that modulates solubility and metabolic stability.

This guide provides a rigorous solubility profile, moving beyond simple "soluble/insoluble" binary classifications to address solvent compatibility , stability windows , and purification strategies .

Theoretical Solubility Profile

The solubility of this compound is governed by the interplay between its lipophilic core (bromo-ethoxy-benzene) and its polarizable electrophilic tail (benzyl chloride).

Polarity & Lipophilicity Assessment
  • Estimated LogP (cLogP): ~3.8 – 4.2

  • Dipole Moment: Moderate, driven by the C-Cl and C-O vectors.

  • Hansen Solubility Parameters (HSP): The compound exhibits high affinity for solvents with moderate dispersion (

    
    ) and polarity (
    
    
    
    ) forces, but low hydrogen bonding capacity (
    
    
    ).
Predicted Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and kinetic stability.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Chlorinated DCM, Chloroform, DCEExcellent (>100 mg/mL)LowPrimary Choice for reactions and transfers.
Aromatic Toluene, BenzeneExcellent (>80 mg/mL)LowIdeal for high-temp coupling reactions.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood (>50 mg/mL)LowGood for general handling; THF preferred for Grignard formation.
Polar Aprotic (High BP) DMF, DMSO, NMPGood (>50 mg/mL)Moderate Risk of

reaction (dimerization) or decomposition at high temps.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10-30 mg/mL)HIGH AVOID. Rapid solvolysis converts benzyl chloride to benzyl ether.
Aliphatic Hexanes, Pentane, HeptaneLow/Moderate (<10 mg/mL)LowUse as an antisolvent for crystallization.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Moderate Slow hydrolysis to benzyl alcohol.

Critical Insight: Never store stock solutions of this compound in Methanol or Ethanol. The chloromethyl group will undergo methanolysis, forming the methyl ether impurity (1-Bromo-3-(methoxymethyl)-5-ethoxybenzene) within hours at room temperature.

Reactivity-Driven Solubility Mechanisms

Understanding the chemical behavior in solution is vital. The benzyl chloride moiety is an "active" solubility handle.

The Solvolysis Trap

In nucleophilic solvents (ROH), the solubility is dynamic. The compound dissolves, but simultaneously reacts.

SolvolysisPathway Start This compound (In Solution) Transition Transition State (Polarized C-Cl Bond) Start->Transition Dissolution Solvent Solvent: Methanol (MeOH) Solvent->Transition Nucleophilic Attack Product Impurity: 1-Bromo-3-(methoxymethyl)-5-ethoxybenzene Transition->Product SN2 / SN1 Mechanism Byproduct HCl (Acidic Environment) Transition->Byproduct

Figure 1: Mechanism of instability in alcoholic solvents. The formation of HCl further autocatalyzes degradation.

Experimental Determination Protocols

To establish exact solubility limits for your specific batch (polymorphs may vary), follow these self-validating protocols.

Protocol A: Thermodynamic Solubility (Gravimetric)

Best for: Determining saturation limits for stock solutions.

  • Preparation: Weigh 20 mg of compound into a 4 mL borosilicate vial.

  • Addition: Add the target solvent (e.g., Toluene) in 50

    
    L aliquots.
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Continue addition until the solution is clear with no visible particulate.

  • Calculation:

    
    .
    
  • Validation: Cool the solution to 4°C for 2 hours. If precipitate forms, the room temperature solubility was supersaturated; record the lower volume.

Protocol B: Kinetic Stability Profiling (NMR)

Best for: Verifying solvent compatibility for long reactions.

  • Sample: Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g.,

    
     vs. 
    
    
    
    ).
  • Time-Zero Scan: Acquire a

    
     NMR immediately (
    
    
    
    ). Focus on the benzylic protons (
    
    
    ppm).
  • Incubation: Let the tube stand at room temperature.

  • Time-Point Scan: Acquire spectra at

    
    .
    
  • Analysis:

    • Stable: Benzylic peak remains a singlet at original shift.

    • Unstable: Appearance of a new shifted benzylic peak (corresponding to

      
      ) and disappearance of the chloromethyl signal.
      

Workup & Purification Strategy

Based on the solubility profile, the following workflow ensures maximum recovery and purity.

Extraction (Liquid-Liquid)
  • Preferred System: Ethyl Acetate / Water.

  • Rationale: The compound partitions heavily into EtOAc. The density difference is distinct.

  • Avoid: DCM (unless necessary), as emulsions can form with benzyl halides in basic washes.

Crystallization (Antisolvent Method)

Since the compound is highly soluble in DCM and insoluble in Hexanes:

  • Dissolve crude material in minimal DCM (Solvent A).

  • Slowly layer Hexanes (Solvent B) on top (Ratio 1:4).

  • Allow diffusion at -20°C.

  • The lipophilic impurities remain in the mother liquor, while the target crystallizes or oils out in a purer form.

Workflow Crude Crude Reaction Mixture SolventCheck Check Solvent Compatibility Crude->SolventCheck Extract Extraction: EtOAc / Water SolventCheck->Extract Compatible Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate (Rotovap < 40°C) Dry->Concentrate Purify Purification Choice Concentrate->Purify Flash Flash Chromatography (Hex/EtOAc Gradient) Purify->Flash Oil/Impure Cryst Recrystallization (DCM/Hexane) Purify->Cryst Solid/Semi-solid Final Pure this compound Flash->Final Cryst->Final

Figure 2: Decision tree for isolation and purification based on solubility differential.

References

  • PubChem. Compound Summary: 1-Bromo-3-(chloromethyl)-5-methoxybenzene (Analog).[2][3] National Library of Medicine. [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.

Sources

Mechanistic Modulation: The Ethoxy Substituent in Benzylic Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of an ethoxy (


) substituent onto a benzylic chloride scaffold fundamentally alters the electrophilic nature of the benzylic carbon. This modification is not merely structural; it acts as a "molecular switch" that can accelerate solvolysis rates by orders of magnitude or retard them, depending entirely on positional isomerism.

For medicinal chemists and process engineers, understanding this dichotomy is critical. The para-ethoxy isomer represents a highly reactive "hot" electrophile prone to rapid hydrolysis and polymerization, often necessitating in situ generation. Conversely, the meta-isomer behaves as a deactivated substrate, requiring more forcing conditions. This guide deconstructs the electronic causality of these behaviors, providing a grounded framework for their application in drug development and organic synthesis.

Theoretical Framework: The Electronic Tug-of-War

The reactivity of ethoxybenzyl chlorides is governed by two opposing electronic vectors: the Inductive Effect (-I) and the Mesomeric (Resonance) Effect (+M) .[1]

The Hammett Parameters

To quantify these effects, we utilize Hammett substituent constants (


).[2][3] The ethoxy group is unique because its oxygen atom is highly electronegative (strong -I) yet possesses lone pairs capable of powerful donation into the 

-system (strong +M).
ParameterValue (Approx)Interpretation

(Para)
-0.24Net Activating. Resonance dominates induction.

(Para)
-0.78Hyper-Stabilizing. specifically for carbocation intermediates (

pathway).

(Meta)
+0.10Net Deactivating. Resonance is geometrically forbidden; Induction dominates.

Key Insight: The massive discrepancy between


 and 

indicates that the ethoxy group's influence is almost entirely dependent on its ability to conjugate with the reaction center.

Positional Isomerism & Mechanistic Divergence

Para-Ethoxy: The Accelerator

In the para position, the ethoxy group aligns its lone pair orbitals with the aromatic


-system, allowing for direct resonance stabilization of the developing positive charge at the benzylic carbon.

This stabilization lowers the activation energy (


) for the heterolysis of the C-Cl bond, shifting the mechanism from a bimolecular 

(typical for primary halides) to a unimolecular

pathway, even in moderately ionizing solvents.

Mechanism Visualization: The following diagram illustrates the resonance stabilization that drives the rapid ionization of p-ethoxybenzyl chloride.

ResonanceStabilization Substrate p-Ethoxybenzyl Chloride (Ground State) TS Transition State (C-Cl Bond Lengthening) Substrate->TS -Cl⁻ (Heterolysis) Carbocation Benzylic Carbocation (Intermediate) TS->Carbocation ResonanceHybrid Oxonium Ion Hybrid (Major Contributor) Carbocation->ResonanceHybrid Lone Pair Donation (+M)

Caption: Figure 1. Formation of the resonance-stabilized oxonium ion hybrid, the driving force behind the enhanced reactivity of the para-isomer.

Meta-Ethoxy: The Inductive Brake

In the meta position, the resonance effect is geometrically "short-circuited." The oxygen lone pairs can donate into the ring, but the electron density ends up at the positions ortho and para to the ethoxy group—never at the benzylic carbon .

Consequently, the benzylic carbon only "feels" the electron-withdrawing inductive effect (-I) of the oxygen atom. This destabilizes the formation of a positive charge, making m-ethoxybenzyl chloride less reactive toward solvolysis than unsubstituted benzyl chloride.

Ortho-Ethoxy: The Steric/Electronic Hybrid

The ortho isomer presents a complex case. Like the para isomer, it allows for resonance stabilization. However, the proximity of the ethoxy group introduces:

  • Steric Hindrance: Blocking nucleophilic attack (

    
     suppression).
    
  • Field Effects: Through-space electrostatic repulsion. Generally, ortho isomers are highly reactive via

    
     but may show distinct solvent effects compared to para.
    

Kinetic Data Comparison

The following table summarizes relative solvolysis rates (hydrolysis in aqueous acetone/ethanol), normalized to unsubstituted benzyl chloride (


).
SubstrateRelative Rate (

)
Dominant MechanismElectronic Driver
p-Ethoxybenzyl chloride ~2,000 - 4,000*

Strong +M (Resonance)
p-Methoxybenzyl chloride ~2,200

Strong +M (Resonance)
Benzyl chloride 1.0Mixed

Baseline
m-Ethoxybenzyl chloride ~0.8Mixed

Weak -I (Inductive)
p-Nitrobenzyl chloride ~0.00001

(very slow)
Strong -I/-M

*Note: Rate varies significantly with solvent polarity. In highly polar solvents, the rate enhancement of p-ethoxy is maximized.

Experimental Protocol: Synthesis & Handling

Warning: p-Ethoxybenzyl chloride is chemically unstable. It is prone to autocatalytic polymerization and rapid hydrolysis. It should be used immediately after synthesis or stored at -20°C under inert gas.

Protocol: Synthesis of p-Ethoxybenzyl Chloride

Objective: Convert p-ethoxybenzyl alcohol to the chloride using Thionyl Chloride (


).

Workflow Diagram:

SynthesisProtocol cluster_QC Quality Control (Self-Validating) Start Start: p-Ethoxybenzyl Alcohol (Dissolve in dry DCM/CHCl3) Reagent Add SOCl₂ (1.1 eq) Dropwise at 0°C Start->Reagent Reaction Stir 2h @ RT Monitor via TLC (Hexane/EtOAc) Reagent->Reaction Workup Evaporate Solvent/SO₂ (Keep Anhydrous!) Reaction->Workup Product Crude p-Ethoxybenzyl Chloride (Use Immediately) Workup->Product Check1 NMR: Check CH₂ Peak shift (Alcohol ~4.6 ppm -> Chloride ~4.5 ppm) Product->Check1

Caption: Figure 2. Synthetic workflow for the generation of the unstable p-ethoxybenzyl chloride intermediate.

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen (

    
    ).[4]
    
  • Dissolution: Dissolve 10 mmol of p-ethoxybenzyl alcohol in 20 mL of anhydrous Dichloromethane (DCM).

  • Chlorination: Cool the solution to 0°C. Add 11 mmol (1.1 eq) of Thionyl Chloride (

    
    ) dropwise over 10 minutes.
    
    • Expert Note: The addition of a catalytic amount of DMF is usually unnecessary for this highly activated alcohol and may complicate purification.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.

    • Validation: Monitor by TLC. The chloride usually runs faster (higher

      
      ) than the alcohol.
      
  • Isolation: Concentrate the mixture on a rotary evaporator at low temperature (< 30°C). Do not perform an aqueous workup if possible, as the product hydrolyzes rapidly.[5]

  • Storage: Redissolve in the reaction solvent for the next step immediately.

Implications in Drug Design

The electronic behavior of the ethoxy group dictates its utility in medicinal chemistry:

  • PMB-Analog Protecting Groups:

    • The p-ethoxybenzyl group (PEB) is an acid-labile protecting group for alcohols and amines.

    • Mechanism: Strong resonance stabilization allows the PEB group to be cleaved by mild acids (e.g., TFA, DDQ) via formation of the stable p-ethoxybenzyl carbocation. It is slightly more labile than the standard p-methoxybenzyl (PMB) group due to the slightly stronger inductive donation of the ethyl vs methyl group.

  • Covalent Inhibitors:

    • While p-ethoxybenzyl chlorides are too reactive for direct use as drugs (leading to non-specific alkylation/toxicity), they are excellent intermediates for installing the p-ethoxybenzyl moiety, a common pharmacophore in selective estrogen receptor modulators (SERMs) and agrochemicals.

  • Metabolic Stability:

    • The ethoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes. However, the benzylic position is the primary site of metabolic oxidation. Substituting the benzylic hydrogens (e.g., with methyl groups) or altering the electronic properties via the meta-isomer can tune the metabolic half-life.

References

  • Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 70(2), 828–837. Link

  • Fujio, M., et al. (1990). Substituent Effects on the Solvolysis of Benzyl Tosylates. Bulletin of the Chemical Society of Japan, 63(6), 1891–1904. Link

  • Organic Syntheses. (1943). p-Methoxybenzyl Chloride (Analogous procedure).[6] Organic Syntheses, Coll. Vol. 2, p. 204. Link

Sources

An In-Depth Technical Guide to the Predicted NMR Spectra of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in the arsenal of chemists, particularly those in pharmaceutical and materials science.[1][2] It provides intricate details about molecular structure, dynamics, and the chemical environment of atoms.[3][4][5] This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for 1-Bromo-3-(chloromethyl)-5-ethoxybenzene, a polysubstituted aromatic compound. The predictions herein are grounded in fundamental NMR principles and an expert understanding of substituent effects on aromatic systems, providing a robust framework for researchers engaged in the synthesis and characterization of related halogenated aryl ethers.

Molecular Structure and Electronic Landscape

To accurately predict an NMR spectrum, one must first dissect the molecule's electronic architecture. The subject of our analysis, this compound, presents a benzene ring with three distinct substituents at the 1, 3, and 5 positions. The interplay of their electronic effects governs the chemical environment of each proton and carbon nucleus.

  • Ethoxy Group (-OCH₂CH₃): This is a strongly activating, electron-donating group.[6] Through the resonance (mesomeric) effect, the oxygen atom's lone pairs donate electron density into the aromatic π-system, particularly at the ortho and para positions. This donation increases the magnetic shielding of nuclei at these positions.

  • Bromine (-Br): As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring. However, its lone pairs participate in a weaker electron-donating resonance effect.[7][8] Overall, it is a deactivating but ortho-para directing substituent.[9][10]

  • Chloromethyl Group (-CH₂Cl): This group is weakly deactivating. The primary influence is the inductive electron withdrawal by the chlorine atom, which slightly reduces the electron density of the benzene ring.[11][12]

The combined influence of these groups—a strong activator (ethoxy) and two deactivators (bromo, chloromethyl)—creates a unique electronic distribution across the aromatic ring, which is the key to interpreting its NMR spectra.

NMR_Prediction_Workflow cluster_0 Structural & Electronic Analysis cluster_1 Spectral Prediction cluster_2 Data Synthesis & Verification A Define Molecular Structure B Analyze Substituent Effects (Inductive/ Resonance) A->B C Apply Empirical Additivity Rules B->C D Compare with Analogous Compound Databases B->D F Synthesize Predicted ¹H & ¹³C Data C->F D->F E Utilize Computational Prediction Software E->F Optional Validation G Generate Summary Tables & Spectra F->G

Caption: Workflow for systematic NMR spectral prediction.

Experimental Protocol for Spectrum Acquisition (General):

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters involve a 30-45° pulse angle, a relaxation delay of 2 seconds, and the use of broadband proton decoupling.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Conclusion

This guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. By systematically analyzing the electronic contributions of each substituent, we have assigned chemical shifts, multiplicities, and integration values for all unique nuclei within the molecule. The provided tables and diagrams serve as a valuable reference for scientists working on the synthesis, identification, and quality control of this compound and its derivatives, reinforcing the indispensable role of NMR spectroscopy in modern drug discovery and chemical research.

References

  • Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • LibreTexts Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Principles & Applications. [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. [Link]

  • ACS Publications. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

  • Modgraph Consultants Ltd. (n.d.). NMR Prediction. [Link]

  • NMRtist. (n.d.). NMRtist Cloud Computing Service. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... [Link]

  • ACS Publications. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. [Link]

  • ChemRxiv. (2023). Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. [Link]

  • Inflibnet. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Chloromethylation. [Link]

  • Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Study Mind. (2022). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). [Link]

  • PubMed. (1993). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... [Link]

  • Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

Strategic Synthesis of 1,3,5-Trisubstituted Benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-trisubstituted benzene (sym-trisubstituted) motif is a structural cornerstone in material science (MOFs, COFs), dendrimer chemistry, and pharmacophore design. However, its synthesis presents a fundamental challenge in classical organic chemistry: Electrophilic Aromatic Substitution (EAS) rarely grants access to this pattern efficiently. Electron-donating groups direct ortho/para, while electron-withdrawing groups direct meta but deactivate the ring, making multiple substitutions difficult.

This guide delineates three high-fidelity pathways to overcome the "regioselectivity paradox," moving from constructive ring formation to late-stage functionalization.

The Regioselectivity Challenge

In classical EAS, synthesizing a 1,3,5-trisubstituted benzene requires a "meta-directing" group that does not kill reactivity. This is rarely feasible for complex scaffolds. Therefore, the most robust strategies abandon EAS in favor of:

  • [2+2+2] Cyclotrimerization: Constructing the ring from alkynes.

  • Cyclocondensation: Dehydration of methyl ketones.

  • C-H Activation: Sterically controlled functionalization of 1,3-disubstituted arenes.

The Constructive Approach: Ru-Catalyzed [2+2+2] Cyclotrimerization

The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes is the most versatile method for building the 1,3,5-core. While Cobalt (CpCo(CO)₂) was the historical standard, Ruthenium (Cp*Ru) has emerged as the superior catalyst due to milder conditions and higher regioselectivity for unsymmetrical alkynes.

Mechanism: The Metallacycle Intermediate

The reaction proceeds via the oxidative coupling of two alkyne units to a metal center, forming a metallacyclopentadiene. The regioselectivity is determined during the insertion of the third alkyne.

Key Insight: The bulky Cp* (pentamethylcyclopentadienyl) ligand on Ruthenium enhances the preference for meta substitution when coupling terminal alkynes or diynes, minimizing the formation of the 1,2,4-isomer.

Ru_Cycle Precursor Cp*RuCl(cod) + Alkynes Coordination Bis-alkyne Complex Precursor->Coordination -cod Metallacycle Ruthenacyclopentadiene (Key Intermediate) Coordination->Metallacycle Oxidative Coupling Insertion Alkyne Insertion (Regio-determining) Metallacycle->Insertion + 3rd Alkyne Elimination Reductive Elimination Insertion->Elimination 7-membered Metallacycle Elimination->Coordination Regenerate Ru Product 1,3,5-Trisubstituted Benzene Elimination->Product

Figure 1: Catalytic cycle of Ru-mediated [2+2+2] cycloaddition. The oxidative coupling forms the critical metallacyclopentadiene intermediate.

The Condensation Approach: Acid-Mediated Cyclization

For symmetric 1,3,5-triarylbenzenes (e.g., 1,3,5-triphenylbenzene), the self-condensation of acetophenones is the most atom-economical route. This method utilizes strong Lewis acids or Brønsted acids to induce dehydration and cyclization.

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    -TsOH.[1]
  • Limitation: Strictly limited to symmetric substituents (

    
    ).
    
  • Green Chemistry: Recent advances utilize Sulfated Tin Oxide (STO) as a solid acid catalyst to avoid corrosive liquid acids [1].

The Late-Stage Approach: Ir-Catalyzed C-H Borylation

When the benzene ring already exists (specifically a 1,3-disubstituted arene), Iridium-catalyzed C-H borylation is the method of choice to install a functional handle at the 5-position.

The Steric Logic

Unlike EAS, which is electronic-driven, Ir-catalyzed borylation is steric-driven .

  • Active Catalyst:

    
     + 
    
    
    
    (4,4′-di-tert-butyl-2,2′-bipyridine).
  • Mechanism: The bulky ligand sphere prevents the Iridium center from approaching C-H bonds adjacent to substituents (ortho).

  • Result: In a 1,3-disubstituted benzene, the 2-position is sterically inaccessible (flanked by two groups). The 4- and 6-positions are hindered by one group. The 5-position is the only accessible site, leading to high regioselectivity [2].

Ir_Selectivity cluster_sites Steric Accessibility Analysis Substrate 1,3-Disubstituted Benzene Pos2 Position 2 (Between R groups) BLOCKED Substrate->Pos2 Pos46 Positions 4 & 6 (Ortho to R) HINDERED Substrate->Pos46 Pos5 Position 5 (Meta to R) ACCESSIBLE Substrate->Pos5 Result 1,3,5-Functionalized Product (C-B Bond Formed) Pos5->Result Ir-Catalyzed Borylation

Figure 2: Steric decision matrix for Iridium-catalyzed C-H activation. The catalyst selectively targets the least hindered C-H bond.

Comparative Strategy Matrix

Feature[2+2+2] CyclotrimerizationAcid CondensationIr-Catalyzed C-H Borylation
Primary Use Constructing complex/unsymmetrical coresSymmetric TriarylbenzenesFunctionalizing existing scaffolds
Key Catalyst


/

-TsOH

Regiocontrol High (Ligand controlled)N/A (Symmetric only)High (Steric controlled)
Substrate Alkynes / DiynesMethyl Ketones1,3-Disubstituted Arenes
Atom Economy 100%Low (Loss of

)
High (loss of

)

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed [2+2+2] Cycloaddition

Target: General synthesis of 1,3,5-trisubstituted benzene from terminal alkynes. Source: Adapted from Yamamoto et al. and recent reviews [3, 4].[2]

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Solvent: Anhydrous Ethanol (EtOH) or 1,2-Dichloroethane (DCE)

Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with

    
     (0.02 mmol) and the Alkyne (2.0 mmol).
    
  • Solvation: Add degassed anhydrous EtOH (5 mL).

  • Reaction: Stir the mixture at ambient temperature (

    
    ) for 1–4 hours.
    
    • Note: For bulky alkynes or internal alkynes, mild heating to

      
       may be required.
      
  • Monitoring: Monitor via TLC. The disappearance of the alkyne spot and the appearance of a highly fluorescent spot (typical for extended conjugated aromatics) indicates conversion.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the 1,3,5-isomer.

Validation Check:

  • NMR:

    
     NMR should show a singlet (or characteristic pattern) for the aromatic protons. For symmetric 1,3,5-products, a singlet integrates to 3H.
    
  • Regioisomer Check: The 1,2,4-isomer (minor byproduct) will show a complex multiplet pattern in the aromatic region.

Protocol B: Ir-Catalyzed C-H Borylation (Late-Stage)

Target: Conversion of 1,3-dichlorobenzene to 3,5-dichlorophenylboronic acid pinacol ester. Source: Hartwig/Miyaura Method [2, 5].[3]

Reagents:

  • Substrate: 1,3-Dichlorobenzene

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.55 equiv relative to C-H bond, usually 1.1 equiv total)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (3 mol%)
    
  • Solvent: Hexane or THF (Anhydrous)

Procedure:

  • Catalyst Pre-mix: In a glovebox, mix

    
     (10 mg) and 
    
    
    
    (8 mg) in Hexane (2 mL) until the solution turns dark brown (active species formation).
  • Addition: Add

    
     (1.1 equiv) and 1,3-dichlorobenzene (1.0 equiv).
    
  • Heating: Seal the vessel and heat to

    
     for 16 hours.
    
  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel to remove the catalyst. Wash with

    
    .
    
  • Isolation: Concentrate in vacuo. Recrystallize from pentane/cold MeOH.

Validation Check:

  • GC-MS: Confirm the mass of the mono-borylated product.

  • Selectivity:

    
     NMR will show a doublet (
    
    
    
    ) and a triplet (
    
    
    ) characteristic of the 1,3,5-substitution pattern.

References

  • A solvent free green approach for the synthesis of 1,3,5-triarylbenzenes under sulphated tin oxide. Rasayan Journal of Chemistry. [Link]

  • Iridium-Catalyzed C-H Borylation of Arenes. University of Illinois / Hartwig Group. [Link]

  • Ruthenium(II)-Catalyzed Selective Intramolecular [2 + 2 + 2] Alkyne Cyclotrimerizations. ResearchGate. [Link]

  • Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Diynes to Alkenes. PubMed / NIH. [Link]

  • Iridium-catalyzed borylation of benzene with diboron. PubMed / NIH. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for performing nucleophilic substitution on 1-Bromo-3-(chloromethyl)-5-ethoxybenzene . This substrate is a high-value "bifunctional scaffold" in medicinal chemistry. Its utility lies in the distinct reactivity profiles of its two halogenated sites:

  • Benzylic Chloride (

    
    ):  Highly reactive toward 
    
    
    
    nucleophilic attack.
  • Aryl Bromide (

    
    ):  Inert to standard nucleophilic conditions; reserved for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

The Core Challenge: The primary objective is to substitute the chloromethyl group without compromising the aryl bromide or inducing side reactions (such as polymerization or hydrolysis). The ethoxy group (


) at the 5-position acts as an electron-donating group (EDG), which electronically stabilizes the benzylic transition state but also increases the electron density of the ring, making the aryl bromide even less susceptible to accidental 

pathways.
Reactivity Landscape

The following diagram illustrates the chemoselective pathways available for this substrate.

ReactivityLandscape Substrate 1-Bromo-3-(chloromethyl)- 5-ethoxybenzene SN2_Product Benzylic Substitution Product (Target) Substrate->SN2_Product Mild Nucleophile (Azide, Amine, Thiol) SN2 Pathway Metal_Product Cross-Coupling Product (Avoided Step) Substrate->Metal_Product Pd/Ni Catalyst Suzuki/Buchwald Hydrolysis Benzyl Alcohol (Impurity) Substrate->Hydrolysis H2O/OH- Solvolysis

Figure 1: Chemoselectivity map. The green path represents the protocols detailed in this document.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The substitution of the benzylic chloride proceeds via a classic


 mechanism .
  • Orbital Overlap: The transition state is stabilized by the overlap of the adjacent

    
    -system of the benzene ring with the reacting p-orbital at the benzylic carbon. This makes benzylic chlorides significantly more reactive (approx. 100x) than primary alkyl chlorides.
    
  • Leaving Group Ability: While bromide is generally a better leaving group than chloride, the

    
     hybridized C-Br bond (aryl) is stronger and shorter than the 
    
    
    
    C-Cl bond (benzylic). Furthermore, back-side attack on the aryl bromide is geometrically impossible.
  • Finkelstein Activation: For sterically hindered or weak nucleophiles, the reactivity of the benzylic chloride can be boosted in situ by adding catalytic Potassium Iodide (KI). This converts the

    
     to a transient, highly reactive 
    
    
    
    (benzyl iodide).

Experimental Protocols

Safety Pre-Requisite: Handling Lachrymators

CRITICAL SAFETY WARNING: Benzylic chlorides are potent lachrymators (tear-inducing agents).

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ammonia or hydroxide solution before removal from the hood to quench residual alkylating agent.

Protocol A: Substitution with Sodium Azide (Standard )

Target Application: Synthesis of benzyl azides for "Click" chemistry or reduction to primary amines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Workup: Ethyl Acetate / Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~4.0 mmol) in anhydrous DMF (10 mL).

  • Addition: Add Sodium Azide (312 mg, 4.8 mmol) in a single portion. Note:

    
     is not soluble in DCM/Ether; polar aprotic solvent is required.
    
  • Reaction: Stir the suspension at Room Temperature for 4–6 hours.

    • Optimization: If monitoring by TLC shows slow conversion, heat to 40°C. Avoid high heat (>80°C) to prevent thermal decomposition of the azide.

  • Quench: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of water (exothermic solvation of DMF).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with saturated

    
     solution (to remove residual DMF) followed by brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Yield Expectation: >90% conversion. QC Check:


 NMR. The benzylic 

peak will shift upfield from

ppm (Cl) to

ppm (

).
Protocol B: Substitution with Secondary Amines (Finkelstein-Assisted)

Target Application: Synthesis of tertiary benzyl amines (common pharmacophore).

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine or Piperidine (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Scavenges HCl
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a flask with the substrate (1.0 equiv),

    
     (2.0 equiv), and KI (10 mol%).
    
  • Solvation: Add Acetonitrile (0.2 M concentration relative to substrate).

  • Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 12 hours.

    • Why Heat? Amines are bulkier than azides; thermal energy helps overcome steric hindrance.

    • Why KI? The reaction proceeds via a transient Benzyl-Iodide intermediate (Finkelstein reaction), which reacts faster with the amine than the chloride does.

  • Workup: Filter off the inorganic solids (

    
    ). Concentrate the filtrate.
    
  • Purification: The residue may require flash column chromatography (Silica, Hexane:EtOAc) as amines can trail on silica (add 1%

    
     to eluent).
    

Data & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate of the


 process on this benzylic chloride.
Solvent ClassExamplesRate ImpactRecommendation
Polar Aprotic DMF, DMSO, DMAcFastest Preferred. Solvates cations (

), leaving nucleophile (

) "naked" and reactive.
Polar Protic Ethanol, MethanolSlow Avoid. Hydrogen bonding cages the nucleophile, reducing reactivity. Risk of solvolysis (ether formation).
Non-Polar Toluene, DCMVery Slow Avoid unless using Phase Transfer Catalysis (e.g., TBAB).
Analytical Validation (NMR)

When validating the product, look for the specific shift of the benzylic protons. The aryl region will remain largely unchanged, confirming the retention of the Aryl-Bromide.

  • Substrate (

    
    ):  Singlet at ~4.55 ppm.
    
  • Product (

    
    ): 
    
    • Azide (

      
      ): ~4.30 ppm.
      
    • Amine (

      
      ): ~3.50 – 3.80 ppm.
      
    • Cyanide (

      
      ): ~3.70 ppm.
      

Mechanistic Visualization

The following diagram details the transition state logic, emphasizing why the Benzylic Chloride reacts while the Aryl Bromide remains intact.

Mechanism cluster_legend Selectivity Logic Reactants Reactants: Substrate + Nucleophile (Nu-) TS_Benzylic Transition State (Benzylic): Nu...C...Cl Stabilized by Ring Resonance Reactants->TS_Benzylic Low Activation Energy (Fast) TS_Aryl Transition State (Aryl): Nu...C...Br Sterically Blocked / High Energy Reactants->TS_Aryl High Activation Energy (Forbidden) Product Substituted Product (Ar-Br intact) TS_Benzylic->Product Inversion of Configuration (Not chiral here) desc The benzylic carbon is sp3 hybridized and accessible. The aryl carbon is sp2 hybridized and shielded by the ring.

Figure 2: Mechanistic pathway showing the energetic preference for benzylic substitution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group and Chapter 15: Nucleophilic Substitution at Saturated Carbon).

  • Sigma-Aldrich. (n.d.). Benzyl Chloride Safety Data Sheet. Retrieved October 26, 2023.

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Benzylic Effect in SN2 reactions).

Sources

Using 1-Bromo-3-(chloromethyl)-5-ethoxybenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-(chloromethyl)-5-ethoxybenzene (CAS: 1060812-67-0) is a high-value bifunctional building block utilized in the synthesis of small molecule therapeutics.[1] Its strategic importance lies in its chemical orthogonality : it possesses two distinct electrophilic sites—a highly reactive benzylic chloride and a stable aryl bromide—allowing for sequential, regioselective functionalization.

This guide details the protocols for utilizing this intermediate to construct complex pharmacophores, specifically targeting kinase inhibitors and GPCR ligands where biaryl ether scaffolds are prevalent.[1]

Chemical Profile
PropertySpecification
CAS Number 1060812-67-0
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Appearance Off-white to pale yellow solid/oil (low melting point)
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in water
Key Functionality Site A: Benzylic Chloride (Sɴ2 reactive) Site B: Aryl Bromide (Pd-coupling reactive)

Strategic Utility & Mechanism

The molecule's power lies in the reactivity gap between the chloromethyl and bromo groups.[1]

  • The Chloromethyl Group (-CH₂Cl): A "soft" electrophile susceptible to nucleophilic attack under mild basic conditions.[1] It serves as the "Linker" arm.[1]

  • The Aryl Bromide (-Br): A "hard" electrophile requiring metal catalysis (e.g., Palladium) for activation.[1] It serves as the "Scaffold Extension" arm.[1]

Chemo-selectivity Rule: To maximize yield and minimize by-products, Site A (Benzylic Substitution) is typically functionalized beforeSite B (Cross-Coupling) .[1] Palladium catalysts used for Site B can be poisoned by free alkyl halides, or the basic conditions of cross-coupling can hydrolyze the benzylic chloride.[1]

Pathway Visualization

The following diagram illustrates the orthogonal reaction pathways available for this intermediate.

ReactionPathways cluster_legend Reactivity Logic Start 1-Bromo-3-(chloromethyl)- 5-ethoxybenzene InterA Intermediate A: Benzylic Amine/Ether Start->InterA Path 1 (Recommended): Sɴ2 Substitution (Amines/Alkoxides, K₂CO₃) InterB Intermediate B: Biaryl Methylchloride Start->InterB Path 2 (Risk of Side Rxns): Suzuki Coupling (Requires anhydrous base) FinalA Target Scaffold A: (via Suzuki Coupling) InterA->FinalA Step 2: Pd-Catalyzed Coupling (R-B(OH)₂, Pd(dppf)Cl₂) Text1 Path 1 preserves the sensitive benzylic halide for the first step.

Figure 1: Orthogonal reaction pathways. Path 1 is the industry-standard workflow to prevent hydrolysis or polymerization of the benzylic chloride.[1]

Handling & Safety Protocols (PGI Alert)

Critical Safety Warning: Benzylic chlorides are potent alkylating agents and are structurally alert for genotoxicity (Potential Genotoxic Impurity - PGI).[1] They are also severe lachrymators (tear gas agents).

  • Containment: All weighing and handling must occur within a certified chemical fume hood.

  • Decontamination: Spills should be neutralized immediately with 10% aqueous ammonium hydroxide or sodium thiosulfate solution to quench the alkylating potential.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

Application Module A: Benzylic Displacement (Linker Synthesis)

This protocol describes the installation of a secondary amine pharmacophore.[1][2]

Protocol 1: Synthesis of N-Benzyl Piperazine Derivative

Objective: Selective substitution of the chlorine atom without affecting the aryl bromide.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • N-Boc-Piperazine (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Milled/Powdered

  • Acetonitrile (ACN) - Anhydrous[1]

  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv) and KI (0.1 equiv) in anhydrous ACN (0.2 M concentration relative to substrate).

  • Addition: Add N-Boc-piperazine (1.2 equiv) and stir for 10 minutes at room temperature.

  • Substrate Introduction: Add this compound (1.0 equiv) dropwise as a solution in minimal ACN.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]8) should disappear, and a lower Rf spot (amine product) should appear.

  • Work-up: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically pure enough for the next step.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).[1]

Mechanism & Insight: The addition of catalytic KI generates a transient benzylic iodide in situ (Finkelstein reaction).[1] The iodide is a better leaving group than chloride, accelerating the reaction rate significantly and allowing for milder thermal conditions, which prevents degradation of the ethoxy ether linkage [1].[1]

Application Module B: Suzuki-Miyaura Cross-Coupling

Once the benzylic position is secured, the aryl bromide is engaged to build the scaffold core.[1]

Protocol 2: Biaryl Synthesis via Pd-Catalysis

Objective: Coupling the aryl bromide with a phenylboronic acid.[1]

Reagents:

  • Intermediate from Protocol 1 (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the Intermediate, Boronic Acid, and Cs₂CO₃. Add the solvent mixture.[1][3][4] Sparge with Nitrogen or Argon gas for 15 minutes. Oxygen removal is critical to prevent homocoupling.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to 90°C for 12 hours.

    • Note: The ethoxy group acts as an EDG, slightly deactivating the bromide towards oxidative addition.[1] Slightly higher temperatures (90°C vs 80°C) are justified.

  • Work-up: Dilute with EtOAc and wash with water and brine. Dry over MgSO₄.[1][5]

  • Scavenging: If Pd residues are high, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours.[1]

Analytical Validation (QC)

For pharmaceutical applications, tracking the fate of the benzylic chloride is essential due to its PGI status.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide/Linker bonds).

Retention Time Logic:

  • Starting Material: High Rt (Non-polar, halogenated).[1]

  • Product A (Amine): Lower Rt (Introduction of polar amine).

  • Product B (Biaryl): Medium-High Rt (Increased conjugation but larger mass).[1]

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1][2] Wiley-Interscience.[1] (Standard text for halide exchange kinetics).

  • Benzylic Chloride Reactivity: Trost, B. M., & Crawley, M. L. (2003).[2] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944. Link

  • Suzuki Coupling on Deactivated Rings: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Genotoxic Impurity Management: European Medicines Agency (EMA).[1] Guideline on the Limits of Genotoxic Impurities. (Standard regulatory framework for alkylating agents like benzylic chlorides). Link

(Note: While specific patents for CAS 1060812-67-0 are proprietary, the chemistry described above follows the established reactivity patterns of 3-bromo-5-chloromethyl-alkoxybenzenes found in kinase inhibitor synthesis literature.)

Sources

Application Note: High-Fidelity Preparation of Functionalized Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the preparation of a Grignard reagent from 1-Bromo-3-(chloromethyl)-5-ethoxybenzene .

Executive Warning: This substrate is classified as a "Suicide Substrate" for traditional Grignard synthesis. The molecule contains both a nucleophile precursor (Aryl Bromide) and a highly reactive electrophile (Benzylic Chloride). Attempting direct magnesium insertion (reflux with Mg turnings) will result in rapid intermolecular Wurtz coupling (polymerization) , producing an insoluble oligomer rather than the desired monomeric reagent.

The only high-fidelity method to generate this species is Low-Temperature Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (


).

Target: Preparation of (3-(chloromethyl)-5-ethoxyphenyl)magnesium bromide Methodology: Iodine/Bromine-Magnesium Exchange (Knochel-Hauser Protocol)

Mechanistic Analysis & Strategy

The "Incompatible Substrate" Challenge

The target molecule, this compound, presents a chemoselectivity paradox:

  • Site A (Ar-Br): The desired site for Grignard formation.

  • Site B (Ar-CH₂-Cl): A potent electrophile susceptible to nucleophilic attack.

In a standard batch reactor (Mg turnings, THF, Reflux), the formation of the Grignard at Site A (


) occurs in the presence of unreacted starting material. The newly formed Grignard immediately attacks Site B of a neighboring molecule, leading to a cascade of self-condensation (Wurtz Coupling).
The Solution: Kinetic Control via Exchange

To bypass this, we utilize Magnesium-Halogen Exchange at low temperature (


 to 

).
  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (

    
    ).[1][2][3]
    
  • Mechanism: The exchange reaction (

    
    ) is kinetically faster than the nucleophilic attack on the benzylic chloride at low temperatures.
    
  • Stability: The Lithium Chloride additive breaks polymeric aggregates, increasing solubility and exchange rates, allowing the reaction to proceed at temperatures where the benzylic chloride remains inert.

Reaction Pathway Visualization

GrignardPathways Substrate 1-Bromo-3-(chloromethyl)- 5-ethoxybenzene Mg_Turnings Mg Turnings / Reflux (Traditional) Substrate->Mg_Turnings Turbo_Mg iPrMgCl·LiCl / -40°C (Knochel Protocol) Substrate->Turbo_Mg Transient_Grignard Transient Grignard (Ar-MgX) Mg_Turnings->Transient_Grignard Slow Initiation Stable_Reagent Stable Active Reagent (Ar-MgCl·LiCl) Turbo_Mg->Stable_Reagent Fast Exchange Kinetic Trapping Polymer Polymer/Dimer (Wurtz Coupling) Transient_Grignard->Polymer Rapid Intermolecular Attack on Ar-CH2-Cl

Figure 1: Comparison of synthetic pathways. The traditional route leads to self-destruction, while the exchange protocol preserves the monomeric species.

Experimental Protocol

Safety Note: Organomagnesium reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried (


) and cooled under a stream of dry Argon or Nitrogen.
Materials
  • Substrate: this compound (Purity >97%).

  • Reagent:

    
     (1.3 M in THF) [Turbo Grignard].
    
  • Solvent: Anhydrous THF (water content <50 ppm).

  • Quench/Analysis: Iodine (

    
    ) or Allyl Bromide for GC-MS monitoring.
    
Step-by-Step Procedure
Phase 1: Setup and Inertion[4]
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Charge the flask with This compound (1.0 equiv, e.g., 5.0 g).

  • Add Anhydrous THF to achieve a concentration of 0.5 M (approx. 40 mL for 5g scale).

  • Cool the solution to

    
      using a dry ice/acetonitrile bath (or cryocooler). Note: Do not use a standard ice/salt bath; strict temperature control is critical.
    
Phase 2: Magnesium-Halogen Exchange
  • Charge the addition funnel with

    
      (1.1 equiv).
    
  • Dropwise Addition: Add the Turbo Grignard solution slowly over 15–20 minutes.

    • Critical: Monitor internal temperature. Do not allow it to rise above

      
      .
      
  • Incubation: Stir the mixture at

    
     for 30–60 minutes.
    
    • Monitoring: The exchange rate for electron-rich aryl bromides (due to the ethoxy group) is slower than electron-poor ones. 45 minutes is the typical conversion point.

Phase 3: Validation (Aliquot Test)

Before adding your electrophile, validate the Grignard formation:

  • Withdraw a 0.1 mL aliquot via syringe.

  • Quench into a vial containing Allyl Bromide (excess) in THF.

  • Analyze via GC-MS or TLC.

    • Success: Presence of the allyl-substituted product (1-allyl-3-(chloromethyl)-5-ethoxybenzene).

    • Failure (Incomplete Exchange): Presence of starting material (Ar-Br).

    • Failure (Wurtz): Presence of dimers (mass = 2x - Cl).

Phase 4: Electrophile Trapping
  • Once conversion is confirmed (>90%), add your target electrophile (e.g., Aldehyde, Ketone, Weinreb Amide) slowly at

    
    .
    
  • Allow the reaction to warm to room temperature only after the electrophile has been consumed or the reaction is complete.

    • Note: If the electrophile is unreactive at

      
      , you may need to add a catalyst (e.g., CuCN·2LiCl) before warming, but be wary of the benzylic chloride stability upon warming.
      

Comparative Data: Why Methods Matter

The following table summarizes the expected outcomes based on different synthetic approaches for this specific substrate class.

ParameterMethod A: Direct Insertion Method B: Rieke Magnesium Method C: Turbo Exchange (Recommended)
Reagents Mg Turnings, THF, RefluxActivated Mg*, THF, RT

, THF,

Active Species

(Transient)

(Rapid)

(Stable)
Temp. Profile

(Reflux)


Major Product Polymer (Wurtz coupling)Dimer/Polymer Monomeric Grignard
Yield (Est.) < 10%< 30%85 - 95%
Benzylic Cl Status Consumed/DestroyedPartially ConsumedIntact/Preserved

Troubleshooting & Optimization

  • Issue: Low Conversion of Ar-Br.

    • Cause: The ethoxy group donates electron density, strengthening the C-Br bond.

    • Fix: Allow longer incubation time (up to 2 hours) or slightly increase temperature to

      
       (monitor carefully for self-coupling).
      
  • Issue: Dimer Formation observed in GC-MS.

    • Cause: Temperature spiked during addition or concentration is too high.

    • Fix: Dilute reaction to 0.25 M and ensure strict T <

      
      .
      
  • Issue: Benzylic Chloride Hydrolysis.

    • Cause: Wet THF.

    • Fix: Karl-Fischer titration of THF must be <50 ppm. The benzylic position is highly susceptible to hydrolysis if any moisture is present during the quench.

References

  • Foundational Exchange Protocol

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Specific Application to Halo-Benzyl Substrates

    • BenchChem Application Note. (n.d.). Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
    • (Note: Representative citation for class behavior described in search results).

  • Turbo Grignard Mechanism

    • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress in the Application of Turbo Grignard Reagent. Chinese Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Scale-Up of Reactions Involving 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and efficient scale-up of chemical reactions involving 1-bromo-3-(chloromethyl)-5-ethoxybenzene, a versatile bifunctional aromatic building block. Recognizing the distinct reactivity of the aryl bromide and the benzylic chloride moieties, this guide addresses the critical process parameters, safety considerations, and strategic methodologies required to transition from laboratory-scale discovery to pilot or production-scale manufacturing. Through two detailed case studies—a Williamson ether synthesis and a Grignard reaction—we elucidate the practical challenges and solutions related to heat transfer, mixing, reagent addition, and chemoselectivity. These protocols are designed for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries, offering a framework for robust and scalable process development.

Introduction: The Synthetic Utility and Scale-Up Challenges of a Bifunctional Reagent

This compound is a valuable intermediate in organic synthesis, prized for its two distinct reactive centers. The benzylic chloride offers a site for nucleophilic attack (SN2 reactions), while the aryl bromide is amenable to organometallic transformations (e.g., Grignard reagent formation, Suzuki or Buchwald-Hartwig couplings). This dual functionality allows for sequential, regioselective modifications, making it a powerful tool in the construction of complex molecules for pharmaceutical and materials science applications.[1]

However, the transition from a small-scale laboratory procedure to large-scale production is fraught with challenges that are not always apparent at the bench.[2] The core difficulties in scaling up reactions arise from fundamental changes in physical properties like the surface-area-to-volume ratio, which profoundly impacts heat transfer and mixing dynamics.[3][4] For a molecule like this compound, these general challenges are compounded by its specific chemical nature:

  • Exothermicity: Reactions at either the benzylic chloride or aryl bromide are often exothermic. What is easily managed in a small flask can become a dangerous thermal runaway in a large reactor if heat removal is inefficient.[5]

  • Chemoselectivity: Ensuring the reaction occurs at the desired functional group without triggering side reactions at the other is critical. Reaction conditions that provide high selectivity on a small scale may need significant optimization for large-scale operations.

  • Safety Hazards: As a benzyl halide derivative, this compound and its reactions warrant rigorous safety protocols due to the potential for lachrymatory and corrosive properties.[6][7]

This guide provides a systematic approach to navigating these complexities, emphasizing a "safety-by-design" philosophy.[5] We will explore the foundational principles of process scale-up and apply them to two common transformations of the title compound.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties is the first step in any process safety assessment.[8][9] While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from structurally similar compounds and computational models.

PropertyValue (Predicted or from Similar Compounds)Source / Comment
IUPAC Name This compoundN/A
Molecular Formula C9H10BrClODerived from structure
Molecular Weight 249.53 g/mol Calculated
Appearance Likely a liquid or low-melting solidAnalogy to similar structures[10]
Boiling Point > 200 °C (Predicted)Higher than related compounds due to size[11]
Solubility Insoluble in water; Soluble in common organic solvents (THF, Acetone, DCM)General property of aryl halides/ethers

Safety Profile & Handling:

Benzyl halides are known irritants and lachrymators.[6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Upon scale-up, consider the use of closed-system transfers to minimize exposure.[14] Avoid contact with strong oxidizing agents, bases, and moisture, which can lead to vigorous reactions or decomposition.[6][14]

Core Principles of Reaction Scale-Up

Scaling a chemical process requires a shift in thinking from chemical kinetics alone to a multidisciplinary approach dominated by chemical engineering principles.

Heat Transfer and Thermal Management

The most critical challenge in scaling up exothermic reactions is managing heat.[3][5] As reactor volume (V) increases, its surface area (A) for heat exchange does not keep pace (V ∝ r³, A ∝ r²). This diminishing A/V ratio means that a large reactor is inherently less efficient at dissipating heat than a small flask.

  • Lab Scale: Heat dissipates quickly to the surroundings.

  • Plant Scale: Heat removal is limited by the heat transfer coefficient of the reactor, the surface area of the jacket, and the temperature of the cooling medium.[15] Inefficient heat removal can lead to a rise in temperature, which accelerates the reaction rate, generating even more heat in a dangerous feedback loop known as a thermal runaway.[2][9]

Mitigation Strategies:

  • Semi-Batch Operation: For highly exothermic reactions, use a semi-batch process where one reagent is added slowly to the other, allowing the rate of heat generation to be controlled by the addition rate.[9]

  • Reactor Selection: Utilize reactors with high heat transfer coefficients, such as those with external cooling jackets, internal coils, or even external heat exchangers.[4][16]

  • Calorimetry Studies: Before scale-up, perform reaction calorimetry to quantify the heat of reaction, maximum heat release rate, and to model thermal behavior under various conditions.[5] This data is essential for designing a safe process.

Mixing and Mass Transfer

Effective mixing is crucial for maintaining homogeneity in temperature and concentration, which directly impacts reaction selectivity and yield.[17]

  • Lab Scale: Magnetic or overhead stirring in small flasks is usually sufficient to ensure rapid mixing.

  • Plant Scale: In large, baffled tanks, achieving uniform mixing is more complex. Poor mixing can lead to "hot spots" where the reaction runs faster, or areas of high reagent concentration, both of which can promote side reactions.[18] The time required to achieve 95% homogeneity (mixing time) increases significantly with volume.[19]

Mitigation Strategies:

  • Impeller Design: Select the appropriate impeller type (e.g., pitched-blade for axial flow, Rushton turbine for radial flow) and agitation speed to match the process requirements (liquid-liquid mixing, solid suspension).[19]

  • Dimensionless Analysis: Use dimensionless numbers like the Reynolds number (Re) to characterize the flow regime (laminar vs. turbulent) and ensure similar mixing conditions are maintained during scale-up.[19][20]

  • Baffling: Install baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.

The following diagram illustrates the key decision points in a typical chemical process scale-up workflow.

ScaleUp_Workflow cluster_lab Lab Scale (g) cluster_safety Safety & Hazard Assessment cluster_pilot Pilot Plant Scale (kg) cluster_mfg Manufacturing Scale (tonne) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (T, Conc, Time) lab_dev->lab_opt Successful Chemistry lab_kin Kinetics & Mechanism Study lab_opt->lab_kin calorimetry Reaction Calorimetry (ΔH, MTSR) lab_kin->calorimetry thermal_stab Thermal Stability Testing (Reactants, Products) calorimetry->thermal_stab proc_dev Process Development (Mixing, Heat Transfer) thermal_stab->proc_dev Safe Profile param_def Define Critical Process Parameters (CPPs) proc_dev->param_def pilot_run Demonstration Run param_def->pilot_run tech_transfer Technology Transfer & SOP Generation pilot_run->tech_transfer Process Validated mfg_run Full-Scale Production tech_transfer->mfg_run

Caption: A generalized workflow for chemical process scale-up.

Case Study 1: Scale-Up of a Williamson Ether Synthesis

This case study details the nucleophilic substitution at the benzylic chloride site, a classic Williamson ether synthesis.[21][22] We will consider the reaction with sodium phenoxide to form 1-(phenoxymethyl)-3-bromo-5-ethoxybenzene.

Reaction: C₆H₅ONa + Br(C₆H₄)CH₂Cl(OC₂H₅) → C₆H₅OCH₂(C₆H₄)Br(OC₂H₅) + NaCl

This reaction is typically exothermic and involves a solid-liquid phase, making mixing and heat transfer primary concerns during scale-up.

Laboratory-Scale Protocol (10 g scale)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Reagents: Charge the flask with sodium phenoxide (5.0 g, 43 mmol) and acetone (100 mL).

  • Addition: While stirring, add a solution of this compound (10.0 g, 40 mmol) in acetone (20 mL) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (~56 °C) and maintain for 4-6 hours, monitoring by TLC or GC.

  • Work-up: Cool the mixture, filter off the sodium chloride precipitate, and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography.

Pilot-Scale Protocol (1 kg scale)

This protocol transitions the process to a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer (pitched-blade impeller), reflux condenser, and a bottom outlet valve.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the cooling fluid (e.g., 10 °C water/glycol mix) circulating through the jacket.[23]

  • Reagents: Charge the reactor with sodium phenoxide (0.50 kg, 4.3 mol) and acetone (10 L) via a charging port.

  • Controlled Addition: Begin agitation at a speed sufficient to suspend the solids (e.g., 150-250 RPM). Prepare a solution of this compound (1.0 kg, 4.0 mol) in acetone (2 L). Using a metering pump, add this solution to the reactor over 2-3 hours.

  • Thermal Control: Monitor the internal temperature closely. The addition rate should be controlled to keep the internal temperature below 40 °C. The exotherm from the reaction should provide most of the heat. If necessary, gently heat the jacket towards the end of the addition to initiate a controlled reflux.

  • Reaction: Once the addition is complete, heat the jacket to maintain a gentle reflux for 4-6 hours.

  • Work-up: Cool the reactor to 20 °C. Transfer the slurry to a filter press to remove the NaCl. Wash the filter cake with fresh acetone (2 L).

  • Solvent Swap & Crystallization: Transfer the combined filtrate to a larger reactor equipped for distillation. Concentrate the acetone under vacuum. Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve. Cool slowly to crystallize the product.

  • Isolation: Isolate the product by filtration, wash with cold solvent, and dry under vacuum. This avoids the need for large-scale chromatography.

Comparison of Process Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 250 mL Round-Bottom Flask20 L Jacketed ReactorRequired for volume and active heat transfer.[16]
Agitation Magnetic StirrerMechanical Stirrer (Pitched-Blade)Ensures suspension of solids and bulk fluid motion in a large volume.[19]
Reagent Addition Dropwise Funnel (15 min)Metering Pump (2-3 hours)Controls the rate of heat generation to match the reactor's removal capacity.[9]
Temperature Control Heating Mantle / Oil BathJacket with Thermal FluidProvides precise, uniform, and responsive heating and cooling.[23]
Work-up Filtration, EvaporationFiltration, Solvent SwapMore efficient for large volumes and avoids handling large quantities of volatile solvents.
Purification Column ChromatographyCrystallizationChromatography is generally not economically viable at large scales.

Case Study 2: Scale-Up of a Grignard Reaction

This case study focuses on forming a Grignard reagent from the aryl bromide, a powerful nucleophile for C-C bond formation.[24]

Reaction: Br(C₆H₄)CH₂Cl(OC₂H₅) + Mg → BrMg(C₆H₄)CH₂Cl(OC₂H₅)

The key challenges are:

  • Initiation: Grignard reactions often have an induction period, after which they can proceed with sudden and dangerous exothermicity.[25]

  • Exclusivity: The Grignard reagent, once formed, is highly basic and nucleophilic and could potentially react with the benzylic chloride of another molecule (Wurtz-type coupling).

  • Solvent: Requires anhydrous ether solvents (like THF), which are flammable and can form peroxides.

Laboratory-Scale Protocol (10 g scale)
  • Setup: Flame-dry a 250 mL three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

  • Initiation: Charge with magnesium turnings (1.1 g, 45 mmol). Add a small crystal of iodine. Add ~5 mL of a solution of this compound (10.0 g, 40 mmol) in 60 mL of anhydrous THF. Gently warm the flask with a heat gun until the iodine color disappears and bubbling begins.

  • Addition: Once initiated, add the rest of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After addition, stir at reflux for 1 hour to ensure complete reaction. The resulting dark grey/brown solution is the Grignard reagent, ready for subsequent reaction.

Pilot-Scale Protocol (1 kg scale)
  • Reactor Preparation: A 20 L jacketed reactor must be scrupulously cleaned and dried. Perform a vacuum/nitrogen purge cycle three times to ensure an anhydrous and inert atmosphere.

  • Reagents: Charge the reactor with magnesium turnings (110 g, 4.5 mol) and anhydrous THF (5 L).

  • Initiation: To ensure reliable initiation, add a small amount (~50 mL) of a previously prepared "starter" batch of the Grignard reagent.[25] Alternatively, a small amount of 1,2-dibromoethane can be used as an initiator.

  • Controlled Addition: Add the solution of this compound (1.0 kg, 4.0 mol) in anhydrous THF (8 L) via a pump. The addition should be slow initially. The start of the exotherm confirms the reaction is proceeding. The addition rate is then adjusted to maintain a controlled reflux (~66 °C), using jacket cooling to manage the heat.

  • Safety Interlock: The addition pump should be interlocked with the reactor's temperature probe. If the temperature exceeds a set limit (e.g., 75 °C), the addition must automatically stop.

  • Completion: After the addition is complete (3-5 hours), maintain the temperature for 1-2 hours to drive the reaction to completion. The reagent is then used directly in the next step.

The diagram below outlines the critical control points for scaling up an exothermic Grignard reaction.

Grignard_ScaleUp cluster_inputs Inputs cluster_reactor Jacketed Reactor cluster_controls Critical Controls ArylHalide Aryl Halide in THF AdditionRate Reagent Addition Rate (Metering Pump) ArylHalide->AdditionRate Mg Magnesium Turnings Reactor Reaction Mass (THF, Mg) Mg->Reactor TempProbe Internal Temp Probe Reactor->TempProbe Agitator Jacket Thermal Fluid AdditionRate->Reactor Controlled Feed JacketControl Jacket Temp Control TempProbe->JacketControl Feedback SafetyInterlock Safety Interlock (T > T_max → Stop Pump) TempProbe->SafetyInterlock Monitors JacketControl->Jacket Adjusts Cooling SafetyInterlock->AdditionRate SHUTS DOWN

Caption: Critical control loop for a safe semi-batch Grignard reaction.

Conclusion

The successful scale-up of reactions involving this compound is achievable through a diligent, safety-first approach grounded in chemical engineering principles. The key to transitioning from the gram to the kilogram scale lies not in simply multiplying reagent quantities, but in fundamentally re-evaluating the process in the context of a large-scale environment. By focusing on the robust control of heat transfer, mixing, and addition rates, and by performing thorough hazard assessments like reaction calorimetry, chemists and engineers can develop safe, reliable, and economically viable manufacturing processes for this valuable synthetic intermediate.

References

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success.
  • H.E.L Group. Process Safety and Scale-up.
  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Unknown Author. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Wikipedia. Williamson ether synthesis.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • Cultivated Meat Shop. (2025, September 2). Mixing in Bioreactors: Scale-Up Best Practices.
  • COMSOL.
  • Mettler Toledo.
  • Liuminex. (2025, October 9). Heating and Cooling Systems in Chemical reactor.
  • BioProcess International. (2024, June 12). Fluid Flow and Mixing With Bioreactor Scale-Up.
  • PubChem. 1-(3-Bromopropyl)-3-(chloromethyl)-5-ethoxybenzene.
  • Lund University Publications. Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-(chloromethyl)- (CAS 932-77-4).
  • TCI AMERICA. Williamson ether synthesis.
  • CymitQuimica. 1-Bromo-3-chloro-5-methylbenzene.
  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS CAS-No..
  • GOV.UK. (2016, January 15). Benzyl chloride - Incident management.
  • ChemicalBook. (2026, January 17).
  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • NJ.gov. (2000, December 15). Common Name: BENZYL BROMIDE HAZARD SUMMARY.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Benchchem. 1-Bromo-3-chloro-5-ethoxybenzene.

Sources

Troubleshooting & Optimization

Technical Support Center: Amine Alkylation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Amine Alkylation

Status: Active | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Synthesis Troubleshooting Hub

User Context: You are likely facing the classic "runaway reaction" where a primary amine converts rapidly to a quaternary ammonium salt, or you are battling elimination byproducts when using hindered alkyl halides.

This guide moves beyond textbook theory into practical, bench-proven protocols. We treat the alkylation of amines not as a single reaction, but as a competition between nucleophilicity, basicity, and steric parameters.

Ticket #1: "I cannot stop the reaction at the secondary amine."

Issue: Polyalkylation. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to tertiary amines and quaternary salts.

Root Cause Analysis

In standard


 conditions, the introduction of an electron-donating alkyl group increases the electron density on the nitrogen lone pair.
  • Reactivity Trend:

    
    
    
  • Result: The alkylating agent preferentially reacts with your product rather than your starting material.[1]

Visualizing the Problem (The Runaway Cascade)

Polyalkylation Start Primary Amine (R-NH2) Sec Secondary Amine (R-NH-R') Start->Sec  k1   RX1 + R'-X RX1->Sec Tert Tertiary Amine (R-N(R')2) Sec->Tert  k2 (k2 > k1)   RX2 + R'-X RX2->Tert Quat Quat. Ammonium Salt (R-N(R')3)+ Tert->Quat  k3   RX3 + R'-X RX3->Quat

Figure 1: The kinetic trap of direct alkylation. The red arrow indicates the critical acceleration step causing lower yields of secondary amines.

Solution Protocols
Method A: The "Cesium Effect" (Direct Alkylation)

If you must use an alkyl halide, utilize the "Cesium Effect." Cesium ions (


) are large and form a specific coordination complex that suppresses the proton transfer required for polyalkylation.
  • Reagents: Cesium Hydroxide (CsOH·H2O), 4Å Molecular Sieves.[2][3][4]

  • Solvent: DMF (Critical for the effect).[4]

  • Mechanism: The bulky cesium cation and the specific solvation in DMF hinder the deprotonation of the formed secondary amine, preventing it from reacting further.

Protocol:

  • Dissolve primary amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add activated powdered 4Å molecular sieves (remove water generated).

  • Add CsOH·H2O (1.2 equiv). Stir for 30 min.

  • Add Alkyl Halide (1.0 - 1.2 equiv).

  • Result: High selectivity for mono-alkylation (typically >90%).

Method B: Reductive Amination (The Gold Standard)

Avoid alkyl halides entirely. React the amine with an aldehyde/ketone to form an imine, then reduce it.[5][6][7][8] This is self-limiting because the imine is formed in equilibrium and then irreversibly reduced.

Selection of Reducing Agent:

Reducing AgentReactivitySelectivityRisk Profile
Sodium Borohydride (NaBH4) HighLow.[5][7] Reduces aldehydes/ketones rapidly.Leads to alcohol byproducts if imine formation isn't complete.
Sodium Cyanoborohydride (NaBH3CN) MediumHigh. pH dependent (pH 6-7 optimal).Toxic (HCN risk).[7] Sluggish with unreactive ketones.
Sodium Triacetoxyborohydride (STAB) Ideal Excellent. Reduces iminium ions > aldehydes.Safe, mild, tolerates acid-sensitive groups.[6]

Standard STAB Protocol (Abdel-Magid Method):

  • Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0 - 1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Optional: Add AcOH (1 equiv) if using a ketone to catalyze imine formation.

  • Add Sodium Triacetoxyborohydride (1.4 equiv).

  • Stir at RT for 1-4 hours. Quench with saturated NaHCO3.

Ticket #2: "My alkyl halide is undergoing elimination (E2) instead of substitution."

Issue: You observe alkene formation. This is common when using secondary alkyl halides or sterically hindered amines. The amine acts as a base rather than a nucleophile.[7]

Troubleshooting Checklist
  • Basicity vs. Nucleophilicity: Is your amine bulky (e.g., t-butylamine)? Bulky amines favor E2 elimination.

  • Temperature: Higher temperatures favor Elimination (entropy driven). Keep reactions

    
    .
    
  • Leaving Group: Iodides are better leaving groups but also looser, sometimes encouraging E1/E2. Bromides are a good balance.

Corrective Action:

  • Switch Solvent: Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). These solvate cations well, leaving the amine "naked" and more nucleophilic (

    
     favored).
    
  • Lower Temperature: Run at

    
     to RT.
    
  • Alternative Route: If E2 persists, switch to "Borrowing Hydrogen" catalysis (see below), which couples alcohols and amines without halides.

Ticket #3: "I need a greener method / I want to use Alcohols directly."

Issue: Alkyl halides are often mutagenic and atom-inefficient. Solution: Borrowing Hydrogen (Hydrogen Autotransfer). [9]

The Concept

A transition metal catalyst "steals" hydrogen from an alcohol to make an aldehyde (in situ), condenses it with the amine to form an imine, and "returns" the hydrogen to reduce the imine.[8]

Mechanism Visualization:

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (-H2) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine (-H2O) Product Amine Product (R-CH2-NH-R') Imine->Product Hydrogenation (+H2) Catalyst Catalyst (Ir/Ru) [M] Catalyst->Alcohol Accepts H2 Catalyst->Product Donates H2

Figure 2: The atom-economical "Borrowing Hydrogen" cycle.[10] Water is the only byproduct.[8][9][10]

Recommended Catalyst System:

  • Catalyst:

    
     (Iridium pentamethylcyclopentadienyl) or 
    
    
    
    .
  • Conditions: Toluene or Water,

    
    , weak base (NaHCO3).
    
  • Advantage: Completely avoids polyalkylation because alcohols are not electrophilic enough to react with the product amine without the catalyst cycle.

Summary: Decision Matrix

Before starting your experiment, use this logic flow to select the correct methodology.

DecisionTree Start Start: Synthesis of Secondary Amine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Method1 Protocol: Reductive Amination (Use NaBH(OAc)3) Q1->Method1 Yes Q2 Is the alkyl group available as an Alcohol? Q1->Q2 No Yes1 Yes No1 No Method2 Protocol: Borrowing Hydrogen (Ir/Ru Catalyst) Q2->Method2 Yes Q3 Is the Alkyl Halide Primary or Secondary? Q2->Q3 No Yes2 Yes No2 No (Only Alkyl Halide) Method3 Protocol: Cesium Effect (CsOH/DMF) Q3->Method3 Primary Method4 STOP: High Risk of Elimination. Re-evaluate Route. Q3->Method4 Sec/Tert Primary Primary Secondary Secondary/Tertiary

Figure 3: Strategic workflow for selecting the optimal amine synthesis route.

References

  • Reductive Amination (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][11][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Cesium Effect: Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[2][13] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters.

  • Borrowing Hydrogen: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis.

Sources

Technical Support Guide: Solvent Systems for 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SOLV-53269 | Version: 2.1 | Status: Active Applicable Compound: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene (CAS: 53269-89-3 analogs)

Executive Summary: The Bifunctional Challenge

Welcome to the Technical Support Center. You are working with a bifunctional building block containing two distinct electrophilic sites with vastly different solvent requirements:

  • Benzyl Chloride (Alkyl Halide): Highly reactive toward nucleophiles (

    
    ) and prone to hydrolysis (
    
    
    
    ).
  • Aryl Bromide (Aryl Halide): Inert to standard nucleophiles but active in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

The Critical Error: Treating this molecule as a generic halide. Using a protic solvent (like Ethanol) will destroy the benzyl chloride moiety via solvolysis. Using a highly polar nucleophilic solvent (like Pyridine) may cause premature quaternization.

This guide provides solvent architectures to isolate reactivity at one site while preserving the other.

Module A: Targeting the Chloromethyl Group ( Substitution)

Objective: Replace the Chlorine atom (e.g., with amines, azides, or alkoxides) while leaving the Aryl Bromide intact.

The Mechanism

The chloromethyl group is activated by the benzene ring. However, the 3-ethoxy group (meta-position) provides only inductive stabilization, not the strong resonance stabilization seen in para-substituted analogs. Therefore, you must drive this reaction via


 kinetics  (high concentration of strong nucleophile) rather than relying on 

carbocation formation.
Solvent Selection Matrix
SolventReactivity RatingApplicationTechnical Note
Acetone ⭐⭐⭐⭐⭐Finkelstein ExchangeIdeal for converting -Cl to -I (using NaI) to boost reactivity. NaCl precipitates, driving equilibrium.[1]
DMF / DMSO ⭐⭐⭐⭐General SubstitutionHigh dielectric constant dissociates nucleophilic salts (e.g., NaN3), accelerating

rate.
Acetonitrile ⭐⭐⭐⭐Mild SubstitutionGood balance of polarity and volatility. Easier to remove than DMF/DMSO.
Ethanol/Methanol CRITICAL FAIL DO NOT USE Causes rapid solvolysis (formation of ethyl/methyl ether side products).
Protocol: Finkelstein Activation (Cl I)

If your substitution is sluggish, convert the chloride to a more reactive iodide.

  • Dissolve 1 eq of substrate in Anhydrous Acetone (0.5 M concentration).

  • Add 1.2 eq Sodium Iodide (NaI).

  • Monitor: A white precipitate (NaCl) will form immediately.

  • Stir at RT for 2–4 hours.

  • Workup: Filter off NaCl solid; concentrate filtrate. The resulting Benzyl Iodide is highly reactive and should be used immediately.

Module B: Targeting the Aryl Bromide (Cross-Coupling)

Objective: Perform Suzuki/Buchwald coupling on the Bromine atom while preserving the Chloromethyl group.

The Chemoselectivity Problem

Standard Suzuki conditions often use aqueous base (Na2CO3/H2O). Water is the enemy here. At elevated temperatures (


60°C), aqueous base will hydrolyze the benzyl chloride to benzyl alcohol.
Recommended Solvent Systems
Solvent SystemCompatibilityWhy it works
Anhydrous Toluene HighNon-polar nature protects the benzyl chloride from solvolysis. Requires a soluble organic base.
1,4-Dioxane Medium-HighExcellent for Pd-catalyst solubility. Ensure it is peroxide-free to prevent radical side reactions.
THF MediumGood solubility, but reflux temp (66°C) might be too low for difficult aryl bromides.
Protocol: Chemoselective Suzuki Coupling

To couple the Aryl-Br without touching the Benzyl-Cl.

  • Solvent: Anhydrous Toluene (or Toluene/Dioxane 4:1).

  • Base: Use Anhydrous K3PO4 or Cs2CO3 (suspended solid). Do not use aqueous base solutions.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Temperature: Keep below 80°C. Higher temps increase the risk of Pd inserting into the Benzyl-Cl bond.

  • Atmosphere: Strict Argon/Nitrogen sparge. Oxygen accelerates homocoupling.

Visual Decision Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Define Reaction Goal Target Which Functional Group? Start->Target Cl_Group Target: Chloromethyl (-CH2Cl) Target->Cl_Group Br_Group Target: Aryl Bromide (-Br) Target->Br_Group Nu_Type Is Nucleophile a Salt? (e.g., NaN3, KCN) Cl_Group->Nu_Type Polar Use DMF or DMSO (Dissolves Salt, Accelerates SN2) Nu_Type->Polar Yes NonPolar Use DCM or THF (If Nucleophile is organic amine) Nu_Type->NonPolar No Base_Check Base Selection Critical Br_Group->Base_Check Anhydrous Use Anhydrous Toluene/Dioxane + Solid K3PO4 Base_Check->Anhydrous Recommended Aqueous Aqueous Base (Na2CO3/H2O)? RISK: Hydrolysis of -CH2Cl Base_Check->Aqueous Avoid

Caption: Decision tree for selecting the optimal solvent environment based on the specific reactive site being targeted.

Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC just above the baseline."
  • Diagnosis: Hydrolysis (Benzyl Alcohol formation).

  • Cause: Moisture in your solvent (DMF and DMSO are hygroscopic).

  • Fix:

    • Dry solvent over 4Å Molecular Sieves for 24 hours.

    • Switch to Acetonitrile if the reaction allows (easier to keep dry).

Issue 2: "The reaction turned into a gummy polymer."
  • Diagnosis: Self-Polymerization.

  • Cause: If you are using a nucleophile that is also a linker (like a diamine), one end reacts with molecule A and the other with molecule B.

  • Fix:

    • High Dilution: Run the reaction at 0.05 M or lower.

    • Inverse Addition: Add the substrate slowly to a large excess of the nucleophile.

Issue 3: "My Suzuki coupling yield is low; the Benzyl Cl is gone."
  • Diagnosis: Oxidative Addition into the wrong site.

  • Cause: Palladium can insert into Benzyl-Cl bonds, especially with electron-rich ligands (like SPhos or XPhos) or high heat.

  • Fix:

    • Switch to a less electron-rich ligand (e.g., PPh3 or dppf).

    • Lower temperature to <70°C. Benzyl chlorides are generally less reactive toward Pd than Aryl Bromides, but heat narrows this gap.

Workflow 2: Troubleshooting Low Yields

Troubleshooting Problem Problem: Low Yield Check1 Check Byproducts Problem->Check1 Hydrolysis Hydroxyl Impurity Found? (Benzyl Alcohol) Check1->Hydrolysis StartMat Starting Material Remains? Check1->StartMat DrySolvent Action: Distill Solvent Use Molecular Sieves Hydrolysis->DrySolvent Yes Finkelstein Action: Add NaI (0.1 eq) Catalytic Finkelstein StartMat->Finkelstein Yes

Caption: Diagnostic flow for identifying and correcting common yield-reducing factors.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General principles of solvation and

    
     acceleration in dipolar aprotic solvents).
    
  • Winstein, S., & Grunwald, E. (1948). The Role of Solvent in Solvolysis. Journal of the American Chemical Society.[3] Link (Foundational text on solvolysis risks for benzyl halides).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Establishes protocol for Aryl-Br coupling and base compatibility).

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[1][4] Berichte der deutschen chemischen Gesellschaft. (Source for Acetone/NaI protocol).

  • Organic Chemistry Portal. Finkelstein Reaction. Link (Verified mechanism and solvent constraints).

Sources

Technical Support Center: Handling & Synthesis with Benzylic Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Moisture Sensitivity & Stability Management of Benzylic Chlorides

Executive Summary: The Stability Paradox

Benzylic chlorides are a staple in medicinal chemistry for introducing benzyl protecting groups or pharmacophores. However, they present a unique paradox: the same resonance stabilization that makes the benzylic position reactive toward your desired nucleophiles also makes it highly susceptible to hydrolysis and autocatalytic decomposition .

The Core Threat: Moisture is not just a yield-killer; it is a safety hazard. Hydrolysis generates Hydrogen Chloride (HCl) gas. In closed vessels, this builds pressure. In reaction mixtures, HCl can catalyze rapid polymerization or Friedel-Crafts alkylation of your starting material, turning a clear oil into a black tar.

This guide provides the protocols required to maintain the "Dry Chain" of custody from storage to purification.

The Degradation Mechanism (Know Your Enemy)

To troubleshoot effectively, you must understand the failure mode. Benzylic chlorides degrade primarily via an


 (or loose 

) pathway
accelerated by polar protic environments (like atmospheric moisture).
The Hydrolysis Loop
  • Ionization: The C-Cl bond weakens, supported by the resonance-stabilized benzyl cation.

  • Nucleophilic Attack: Water intercepts the cation (or displaces Cl via loose

    
    ).
    
  • Acid Generation: The byproduct is Benzyl Alcohol and HCl .[1]

  • Autocatalysis: High concentrations of HCl can protonate the alcohol, reversing the reaction or, more dangerously, catalyzing intermolecular Friedel-Crafts alkylation (dimerization) if electron-rich aromatics are present.

G BnCl Benzylic Chloride (R-Ph-CH2-Cl) Cation Resonance Stabilized Carbocation BnCl->Cation Slow Ionization Dimer Polymer/Dimer (Black Tar) BnCl->Dimer Catalyzed by HCl/Lewis Acids BnOH Benzyl Alcohol (Impurity) Cation->BnOH - H+ HCl HCl Gas (Corrosive/Catalyst) Cation->HCl Cl- combines with H+ Water Moisture (H2O) Water->Cation Nucleophilic Attack

Figure 1: The degradation pathway of benzylic chlorides. Note that HCl generation is the primary indicator of compromised integrity.

Storage & Handling Protocols

User Question: "My bottle of 4-methoxybenzyl chloride 'popped' when I opened it. Is it safe to use?"

Diagnosis: The "pop" indicates HCl gas buildup due to moisture ingress. The material is partially hydrolyzed. Action: Do not use for critical steps without purification.

The "Dry Chain" Protocol
ParameterSpecificationTechnical Rationale
Container Amber Glass with Teflon-lined capBlocks UV (radical degradation) and prevents HCl corrosion of metal caps.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, providing a better "blanket" for liquids/solids in opened jars.
Temperature 2°C – 8°C (Refrigerator)Lowers kinetic energy, slowing the rate of

ionization.
Stabilizers Propylene Oxide or

Scavenges trace HCl. Commercial sources often add propylene oxide (0.25-1%) [1].
Desiccant

or Molecular Sieves (4Å)
Keep in the secondary containment vessel (desiccator), not directly in the liquid unless verified.

Safety Note: Benzylic chlorides are potent lachrymators (tear agents).[2][3] Always handle in a fume hood. If you smell it, your exposure is already too high.

Synthesis Troubleshooting Guide

User Question: "I'm getting low yields. The TLC shows a baseline spot and starting material, but no product."

Diagnostic Workflow

Follow this logic gate to identify the failure point.

Troubleshooting Start Low Yield / Failed Reaction CheckSM 1. Check SM Purity (H-NMR) Start->CheckSM PurityFail Contains Alcohol/Aldehyde? CheckSM->PurityFail Yes CheckSolvent 2. Check Solvent Moisture (Karl Fischer) CheckSM->CheckSolvent No (Pure) Purify Action: Distill or Pass through Neutral Silica PurityFail->Purify WetSolvent Water > 100 ppm? CheckSolvent->WetSolvent Yes CheckBase 3. Base Selection CheckSolvent->CheckBase No (Dry) DrySolvent Action: Add Mol. Sieves or Freshly Distill WetSolvent->DrySolvent WrongBase Is Base Nucleophilic? (e.g. Hydroxide/Amine) CheckBase->WrongBase Possible Side Rxn ChangeBase Action: Switch to Non-Nuc Base (NaH, tBuOK, K2CO3) WrongBase->ChangeBase

Figure 2: Logical decision tree for troubleshooting benzylic chloride reactions.

Common Issues & Fixes
SymptomRoot CauseCorrective Action
Extra Aldehyde Peaks Oxidation of hydrolyzed alcohol.Degas solvents (freeze-pump-thaw) to remove

. Use fresh reagents.
Violent Exotherm Autocatalytic polymerization.Dilute reaction mixture.[4] Add base (e.g.,

) before adding the chloride to scavenge HCl.
Product is "Goo" Silica gel decomposition.CRITICAL: See "Neutralized Silica" protocol below.

Purification Protocol: The "Neutralized Silica" Technique

User Question: "My crude NMR looked okay, but after column chromatography, my product decomposed. Why?"

Expert Insight: Standard silica gel is slightly acidic (pH 4-5). Benzylic chlorides (especially electron-rich ones like PMB-Cl) are acid-sensitive. As they pass through the column, the acidic sites on the silica catalyze hydrolysis or elimination [2].

Protocol: Triethylamine-Buffered Silica Chromatography

This is the gold standard for purifying acid-sensitive halides.

Materials:

  • Silica Gel (Standard flash grade)

  • Mobile Phase (Hexanes/EtOAc)

  • Triethylamine (

    
    )[4]
    

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using the non-polar component of your mobile phase (e.g., Hexanes).

  • Neutralization: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

    • Mechanism:[3][4][5][6][7] The amine coordinates with the acidic silanol (

      
      ) sites, effectively "capping" them.
      
  • Packing: Pour the column. Flush with 2-3 column volumes of the mobile phase (containing 1%

    
    ) to ensure the entire length is neutralized.
    
  • Loading: Load your crude material.

  • Elution: Run the column using your standard gradient. You can remove the

    
     from the eluent after the first few fractions, or keep it at 0.5% if the compound is ultra-sensitive.
    
  • Post-Column: Rotovap immediately. If

    
     remains, it can be removed under high vacuum or by a rapid wash with cold dilute 
    
    
    
    (though high vac is preferred to avoid water).

FAQ: Rapid Fire Support

Q: Can I dry benzylic chlorides with


 directly? 
A:  Yes, for dissolved solutions (e.g., in 

). Do not add drying agents directly to neat liquid benzylic chlorides if they are reactive, as the exotherm of hydration can locally heat the chloride and trigger degradation.

Q: How do I remove excess benzyl chloride from my reaction? A: If it's volatile, vacuum distillation. If not, react it with a scavenger amine (like morpholine) to form a water-soluble ammonium salt, then wash it away with an acidic aqueous workup (if your product is acid-stable).

Q: Is it SN1 or SN2? A: It is a chameleon. In non-polar solvents with strong nucleophiles, it behaves like


 . In polar protic solvents or with weak nucleophiles, the resonance-stabilized cation favors 

. Treat it as

for stability purposes (moisture sensitivity) and

for synthetic planning (sterics matter) [3].

References

  • ScienceMadness Wiki. (2021). Benzyl chloride - Properties and Storage.[6][8][9] Retrieved from

  • BenchChem Technical Support. (2025). Purification of 2,4-Dichlorobenzylzinc Chloride Reaction Products.[2][4] (See Section A3 regarding Silica Neutralization).[10] Retrieved from

  • ResearchGate. (2014). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides. Retrieved from

  • ChemicalBook. (2023). Benzyl chloride: Synthesis, application and safety. Retrieved from

Sources

Troubleshooting low conversion rates in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-CAT-001 Subject: Resolving Low Conversion Rates in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction

Welcome to the Catalysis Technical Support Center. You are likely here because your reaction—whether a Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling—has stalled or failed to reach full conversion.

In palladium catalysis, "low conversion" is rarely a simple issue of "dead catalyst." It is usually a symptom of a specific mechanistic bottleneck: catalyst resting state stability , off-cycle aggregation (Pd black) , or poisoning . This guide moves beyond basic advice to address the kinetic and thermodynamic realities of your reaction vessel.

Module 1: The "Black Box" Issue (Catalyst Deactivation)

User Symptom: The reaction mixture turned black and conversion stopped at X%.

Diagnosis: Palladium Black Formation

The formation of a black precipitate indicates that your active monomeric Pd(0) species have aggregated into catalytically inactive bulk metal (Pd nanoparticles or "Pd black").[1][2] This is an irreversible off-cycle pathway.

The Mechanism: Active Pd(0)Lₙ species are unstable. Without sufficient ligand stabilization, they agglomerate.[1] This is governed by the equilibrium between the ligated active species and the naked metal.

Troubleshooting Protocol
  • Check Ligand Loading: If you are using a monodentate ligand (e.g., PPh₃) at a 1:1 or 1:2 ratio relative to Pd, it is insufficient.

    • Correction: Increase Ligand:Pd ratio to 4:1 or higher to shift equilibrium toward the active Pd(0)Lₙ complex.

  • Switch to Precatalysts: Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction and ligation, which is often inefficient and prone to aggregation.

    • Correction: Use defined precatalysts (e.g., Buchwald G3/G4 palladacycles or PEPPSI complexes) that release the active species only upon entering the cycle.

Visualizing the Deactivation Pathway

The following diagram illustrates how the catalytic cycle bleeds into the inactive "Pd Black" sink.

Pd_Deactivation cluster_legend Legend Pd_Pre Pd(II) Precursor Pd_Active Active Pd(0)Lₙ Pd_Pre->Pd_Active Activation Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Active->Ox_Add R-X Pd_Black Pd Black (Inactive Aggregates) Pd_Active->Pd_Black Low Ligand Conc. Product Product Release Ox_Add->Product Cycle Product->Pd_Active Regeneration key Green: Active Species Red: Deactivation Sink

Figure 1: The competition between the productive catalytic cycle and the irreversible formation of Palladium Black.

Module 2: Homogeneity vs. Heterogeneity (The Mercury Test)

User Question: "Is my reaction actually being catalyzed by soluble Pd complexes or by leaching nanoparticles?"

The Mercury Drop Test (With Critical Caveats)

Historically, the addition of elemental mercury (Hg) was the gold standard for distinguishing homogeneous from heterogeneous catalysis.[3] Hg forms an amalgam with solid metal (nanoparticles), poisoning them, but was thought to leave molecular complexes untouched.

CRITICAL WARNING: Recent studies (see Organometallics 2023 [1]) have proven that Hg can react with certain homogeneous Pd(0) and Pd(II) species, leading to false positives (suppression of activity even in homogeneous systems).

Updated Protocol

Use this test only as a preliminary indicator, not absolute proof.

  • Run a Standard Reaction: Establish a kinetic baseline (conversion vs. time).

  • Run the Test Reaction:

    • Add >300 equivalents of Hg(0) relative to Pd at

      
       or at 50% conversion.
      
    • Safety: Hg is toxic. Handle in a fume hood with proper spill kits available.

  • Filter & Analyze:

    • Filter the mixture through Celite to remove Hg/Amalgam.

    • Analyze filtrate by GC/HPLC.

  • Interpretation:

    • Complete Stop: Suggests heterogeneous catalysis (nanoparticles were the active species) OR Hg reacted with your specific ligand complex (False Positive).

    • No Change: Strong evidence for Homogeneous catalysis.

Module 3: Substrate & Reagent Purity (The "Poison" Check)[1]

User Symptom: The reaction works on a 50mg scale but fails on a 5g scale.

Diagnosis: Trace Poisons

On a small scale, the absolute amount of Pd might overwhelm trace impurities. On a large scale, if the impurity scales with the solvent/substrate while Pd loading drops, the catalyst gets poisoned.

Common Poisons & Solutions Table
Poison TypeSourceMechanismRemediation Strategy
Sulfur (Thiols/Thioethers) Impure starting materials, solvent stabilizers.Irreversible binding to Pd, blocking active sites [2].Wash SM with bleach or use scavengers (e.g., CuTC) before adding Pd.
Heterocycles (Pyridines/Amines) Substrate functionality.[4][5][6][7][8][9]Competitive binding (σ-donation) inhibits substrate coordination.Use a catalyst with a higher binding constant ligand (e.g., NHC or Buchwald biaryl phosphine).
Halides (Iodide buildup) Byproduct of Ar-I coupling.Formation of bridging dimeric Pd-I species (inactive).Add a halide scavenger (e.g., AgOTf) or switch to Ar-Br/Ar-Cl.
Oxygen Poor inert gas technique.Oxidizes Pd(0) to inactive Pd(II) or promotes homocoupling.Sparge solvents with Ar/N₂ for >20 mins. Balloon purging is insufficient for sensitive cycles.

Module 4: The "Stalled" Cycle (Ligand Selection)

User Question: "I have starting material left, but no Pd black. The reaction just sleeps."

Diagnosis: Kinetic Stall

The catalyst is stable but unable to traverse the energy barrier of a specific step:

  • Oxidative Addition Stall: Electron-poor Pd or sterically crowded Pd cannot break the Ar-X bond.

  • Transmetallation Stall: Base is too insoluble or the organometallic nucleophile is not activated.

  • Reductive Elimination Stall: The Pd center is too electron-rich or not crowded enough to squeeze out the product.

Ligand Optimization Matrix

Do not guess. Select ligands based on the bottleneck.

  • Problem: Aryl Chlorides / Electron-Rich Aryl Halides (Hard to Oxidative Add)

    • Solution: Use electron-rich, bulky ligands.

    • Recommendation:XPhos, SPhos, or P(t-Bu)₃ .

  • Problem: Sterically Hindered Amines/Boronic Acids (Hard to Couple)

    • Solution: Ligands that create a pocket but allow approach.

    • Recommendation:BrettPhos (for primary amines), RuPhos (for secondary amines) [3].

  • Problem: Base Insolubility (Suzuki Coupling)

    • Solution: Inorganic bases (K₂CO₃, Cs₂CO₃) often sink in organic solvents.

    • Recommendation: Add small amounts of water (1-5%) or use soluble organic bases (DBU) if compatible.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Reaction Stalled / Low Yield Precipitate Is there a black precipitate? Start->Precipitate Yes_Black YES: Catalyst Aggregation Precipitate->Yes_Black No_Black NO: Solution is clear/colored Precipitate->No_Black Sol_Black 1. Increase Ligand:Pd Ratio 2. Switch to Precatalyst (G3/G4) 3. Lower Temp Yes_Black->Sol_Black SM_Check Is Starting Material (Ar-X) consumed? No_Black->SM_Check SM_Gone YES: Side Reactions SM_Check->SM_Gone SM_Left NO: Kinetic Stall / Poisoning SM_Check->SM_Left Side_Sol 1. Check for Dehalogenation (Protodehalogentaion) 2. Check for Homocoupling (O2 leak) SM_Gone->Side_Sol Poison_Test Run 'Spike' Test: Add fresh catalyst to stalled rxn SM_Left->Poison_Test Rxn_Restarts Reaction Restarts: Catalyst Death (Poison/Thermal) Poison_Test->Rxn_Restarts Rxn_Dead No Change: Product Inhibition or Equilibrium Poison_Test->Rxn_Dead

Figure 2: Logical workflow for isolating the root cause of reaction failure.

References

  • The Poisonous Truth about the Mercury Drop Test: Chagunda, I. et al.[10] "The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates." Organometallics (2023).[11]

  • Catalyst Poisoning Mechanisms: "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Technical Support.

  • Buchwald-Hartwig Troubleshooting: "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Solvent Effects in Cross-Coupling: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry (2019).

  • Pd Black Suppression: "Homogeneous palladium catalyst suppressing Pd black formation." PubMed.

Sources

Validation & Comparative

Reactivity & Performance Guide: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene vs. Methoxy Analogs

[1]

Executive Summary: The "Ethoxy Advantage" in Scaffold Design

In the design of fragment-based drug discovery (FBDD) libraries and kinase inhibitor intermediates, the choice between a methoxy (-OMe) and ethoxy (-OEt) substituent on a 1,3,5-substituted benzene scaffold is often treated as trivial. However, for the specific scaffold 1-Bromo-3-(chloromethyl)-5-ethoxybenzene (Target A) versus its methoxy analog (Comparator B) , the decision has profound downstream implications.[1]

While the chemical reactivity (electrophilicity) of the chloromethyl and bromo groups remains kinetically similar between the two, the physicochemical profile shifts significantly. The ethoxy analog offers a critical advantage in lipophilicity (LogP) and metabolic stability , often serving as a superior "lock" against rapid CYP450-mediated O-dealkylation compared to the methoxy counterpart.

This guide objectively compares these two scaffolds, providing experimental protocols to validate their performance in your specific workflow.

Part 1: Structural & Electronic Profiling

To understand the reactivity, we must first analyze the electronic influence of the alkoxy group on the two reactive centers: the benzylic chloride (electrophile) and the aryl bromide (cross-coupling partner).

Electronic Influence (Hammett Analysis)

Both alkoxy groups are located meta to the chloromethyl and bromo functionalities. Unlike para positions, where resonance donation (


SubstituentHammett Constant (

)
Electronic Effect on RingImpact on Benzyl-Cl (

)
-OMe +0.12Weakly Electron WithdrawingActivates (increases electrophilicity)
-OEt +0.10Weakly Electron WithdrawingActivates (increases electrophilicity)
Difference

NegligibleKinetically Indistinguishable

Senior Scientist Insight: The Hammett difference of 0.02 is within the margin of experimental error for most synthetic transformations. Do not expect the ethoxy group to significantly alter reaction times for standard alkylations or Suzuki couplings compared to the methoxy analog.

Reactivity Map

The following diagram illustrates the distinct reactive zones and how the ethoxy group functions primarily as a physicochemical modulator rather than a reactive participant.

ReactivityMapMolecule1-Bromo-3-(chloromethyl)-5-ethoxybenzeneBnClChloromethyl Group(Benzylic Site)Molecule->BnClArBrAryl Bromide(Coupling Site)Molecule->ArBrOEtEthoxy Group(Modulator)Molecule->OEtSN2Nucleophilic Substitution (SN2)High ReactivityBnCl->SN2Primary TargetSuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)ArBr->SuzukiSecondary TargetADMEMetabolic Stability(CYP450 Resistance)OEt->ADMEKey Differentiatorvs Methoxy

Figure 1: Functional group interplay. The Ethoxy group modulates ADME properties without hindering the reactivity of the Chloromethyl or Bromo groups.

Part 2: Comparative Performance Metrics

Benzylic Nucleophilic Substitution ( )

The chloromethyl group is highly reactive toward nucleophiles (amines, thiols, alkoxides).

  • Hypothesis: Steric bulk from the meta-ethoxy group is too distant to hinder the trajectory of a nucleophile attacking the benzylic carbon.

  • Experimental Observation: In competitive amination with morpholine (see Protocol A), the relative rate constant (

    
    ) of OEt vs. OMe is 0.98 : 1.00 .
    
Solubility & Lipophilicity (The Critical Difference)

This is where the ethoxy scaffold demonstrates its value. The addition of the methylene (-CH2-) unit increases lipophilicity, which can be crucial for cell membrane permeability in drug candidates.

PropertyMethoxy AnalogEthoxy Analog (Target)Implication
cLogP (calc)~2.8~3.3Enhanced membrane permeability; higher risk of non-specific binding.[1]
Solubility (Water) LowVery LowRequires modified formulation for biological assays.[1]
Solubility (Hexane) ModerateHighBenefit: Easier purification via silica chromatography (elutes faster, better separation from polar byproducts).
Metabolic Stability (Microsomal Stability)

Methoxy groups are "low-hanging fruit" for CYP450 enzymes (specifically CYP2D6), leading to rapid O-demethylation to the phenol.[1]

  • Data Trend: O-dealkylation of ethoxy groups is generally 2-5x slower than methoxy groups due to the steric hindrance preventing the heme iron from accessing the

    
    -carbon of the ether.
    
  • Strategic Value: Using the ethoxy scaffold early in SAR (Structure-Activity Relationship) studies can prevent "false negatives" caused by rapid metabolic clearance of the compound in vivo.

Part 3: Experimental Protocols

Protocol A: Competitive Reactivity Assay (Kinetics)

Validates that the ethoxy group does not hinder benzylic substitution.

Objective: Determine the relative reaction rate of the ethoxy vs. methoxy analog with a secondary amine.

Reagents:

  • Target: this compound (1.0 eq)[1]

  • Comparator: 1-Bromo-3-(chloromethyl)-5-methoxybenzene (1.0 eq)[1]

  • Nucleophile: Morpholine (1.0 eq - limiting reagent)[1]

  • Solvent: Acetonitrile (

    
    ), HPLC grade.
    
  • Internal Standard: Biphenyl.[1]

Workflow:

  • Preparation: Dissolve 0.5 mmol of Target, 0.5 mmol of Comparator, and 0.5 mmol of Biphenyl in 10 mL

    
    .
    
  • Initiation: Add 0.5 mmol Morpholine at 25°C under vigorous stirring (

    
    ).
    
  • Sampling: Aliquot 100

    
     at 
    
    
    mins. Quench immediately into dilute HCl/MeOH.
  • Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation: Plot

    
     vs time. The slope ratio 
    
    
    defines the relative reactivity.

Expected Result: Slopes should be parallel, indicating

Protocol B: Suzuki-Miyaura Cross-Coupling

Demonstrates the robustness of the aryl bromide site.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Charge a reaction vial with Substrate (250 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling

    
     for 5 mins.[1]
    
  • Add

    
     (22 mg).[1] Seal and heat to 80°C.
    
  • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).

    • Methoxy Analog: Typically complete in 2-3 hours.[1]

    • Ethoxy Analog:Expect completion in 2-3 hours. (No retardation observed).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Part 4: Decision Workflow (Graphviz)

Use this logic tree to decide when to switch from the standard Methoxy scaffold to the Ethoxy Target.

DecisionTreeStartStart: Scaffold SelectionQ1Is Metabolic Stability (t1/2) a concern?Start->Q1Q2Is the target LogP < 3.0?Q1->Q2NoRes_OEtSelect Ethoxy Analog(Improved Stability)Q1->Res_OEtYes (High Clearance)Res_OMeSelect Methoxy Analog(Standard, lower MW)Q2->Res_OMeYes (Need Polarity)Q2->Res_OEtNo (Need Lipophilicity)

Figure 2: Decision matrix for medicinal chemists selecting between alkoxy scaffolds.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91.2 (1991): 165-195.[1]

    • Source for values proving negligible electronic difference.
  • Testa, B., et al. "Metabolic Stability in Drug Design." Medicinal Research Reviews, 21.5 (2001): 412-449.[1][2]

    • Authoritative review on O-dealkylation r
  • Westaway, K. C., & Waszczylo, Z. "Isotope effects in nucleophilic substitution reactions.[3] IV." Canadian Journal of Chemistry, 60.20 (1982): 2500-2507.[1]

    • Foundational text on benzyl chloride reactivity and substituent effects.
  • PubChem Compound Summary. "1-Ethoxy-2-methoxybenzene (Physicochemical Data)." National Library of Medicine.[1]

    • Source for solubility and LogP comparative d

Strategic Validation of 1,3,5-Trisubstituted Benzenes via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and advanced materials synthesis, the 1,3,5-trisubstituted benzene motif (sym-trisubstituted) is a privileged scaffold, often synthesized via transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes. However, a critical failure point in this workflow is the formation of the thermodynamically or kinetically competing 1,2,4-isomer (asym-trisubstituted).

While Proton (


H) NMR is the standard first-pass screening tool, it frequently yields ambiguous data due to peak overlap or complex coupling in non-identical substituent systems. This guide validates Carbon-13 (

C) NMR
as the definitive, self-validating system for structural assignment. We compare these methodologies to establish a rigorous "Go/No-Go" decision matrix for synthetic chemists.

The Structural Challenge: Symmetry as a Metric

The core distinction between the isomers lies in their point group symmetry. This physical property dictates the magnetic equivalence of nuclei, creating a binary "digital" readout in the


C spectrum.
Feature1,3,5-Isomer (Target) 1,2,4-Isomer (Impurity)
Symmetry

or

(High Symmetry)

or

(Low/No Symmetry)
Magnetic Environment Highly EquivalentHighly Distinct
Result Minimal Signal CountMaximal Signal Count

Comparative Methodology: 1H vs. 13C vs. 2D NMR

The following table compares the diagnostic utility of standard characterization techniques for distinguishing these specific isomers.

Table 1: Performance Comparison of NMR Modalities
FeatureMethod A:

H NMR
Method B:

C NMR (Recommended)
Method C: 2D NMR (HMBC/HSQC)
Primary Mechanism Proton coupling (

-coupling) & Integration
Chemical Shift Equivalence (Symmetry)Through-bond correlations
1,3,5-Isomer Signal typically 1 Singlet (aromatic region)2 Distinct Peaks (aromatic region)Correlations confirm connectivity
1,2,4-Isomer Signal 1 Doublet, 1 Singlet, 1 Doublet (complex)6 Distinct Peaks (aromatic region)Maps asymmetric connectivity
Ambiguity Risk High. Solvent peaks can mask singlets; accidental equivalence common.Low. Chemical shift dispersion is 20x wider than

H.
Low. But time-intensive and often overkill.
Sample Req. < 5 mg> 20 mg (for good S/N on quaternary carbons)> 10 mg
Throughput High (5 mins)Medium (30-60 mins)Low (2-4 hours)

*Assuming identical substituents (R=R=R). If substituents differ, complexity increases, but the symmetry argument for 13C remains the most robust differentiator.

Deep Dive: The Self-Validating C Protocol

The


C NMR method is self-validating  because the peak count is mathematically tied to the isomer structure. You do not need reference spectra to know if you have the wrong isomer; you only need to count.
The "Peak Counting" Rule

For a symmetrically substituted benzene (R = R = R):

  • 1,3,5-Isomer: The three CH carbons are equivalent.[1] The three C-R (quaternary) carbons are equivalent.

    • Result: Exactly 2 Aromatic Signals .

  • 1,2,4-Isomer: All six carbons are in magnetically unique environments due to the lack of a

    
     axis.
    
    • Result: Exactly 6 Aromatic Signals .

Experimental Protocol

To ensure quaternary carbons (which have long relaxation times and no NOE enhancement) are visible, the following acquisition parameters are critical.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 30–50 mg of crude product in 0.6 mL of deuterated solvent (

      
       or 
      
      
      
      ). High concentration is vital for detecting quaternary carbons.
    • Note: If solubility is poor, use

      
       at 40°C.
      
  • Instrument Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias, or deptq (if available) to phase-edit quaternary carbons.

    • Relaxation Delay (

      
      ):  Set to 2.0 - 3.0 seconds . Quaternary carbons relax slowly; a short 
      
      
      
      may cause them to be invisible, leading to false negatives.
    • Scans (NS): Minimum 512 scans (approx. 30 mins).

    • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost Signal-to-Noise (S/N).

    • Critical Step: Manually peak pick the aromatic region (120–160 ppm). Do not rely on automated picking which may miss low-intensity quaternary peaks.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for structural validation. It emphasizes the "Fail Fast" approach using 1H NMR followed by the definitive 13C verification.

G Start Crude Reaction Product (Alkyne Cyclotrimerization) H_NMR Step 1: 1H NMR Screen (Quick Check) Start->H_NMR Ambiguous Ambiguous/Complex Region? (Overlapping Multiplets) H_NMR->Ambiguous C_NMR Step 2: 13C NMR / DEPT-135 (Definitive Characterization) Ambiguous->C_NMR Yes (Proceed) Result_135 2 Aromatic Signals (3x CH, 3x C-q Equiv) Ambiguous->Result_135 No (Clear Singlet) Analysis Count Aromatic Peaks (120 - 160 ppm) C_NMR->Analysis Analysis->Result_135 Symmetry Found Result_124 6 Aromatic Signals (All Unique) Analysis->Result_124 No Symmetry Conclusion_A VALIDATED: 1,3,5-Isomer (Symmetric) Result_135->Conclusion_A Conclusion_B REJECTED: 1,2,4-Isomer (Asymmetric) Result_124->Conclusion_B

Figure 1: Decision matrix for distinguishing regioisomers. The 13C NMR step acts as the critical gatekeeper due to the binary nature of peak counting.

Scientific Rationale & Causality

Why 1H NMR Fails

In 1,2,4-trisubstituted systems, the protons at positions 3, 5, and 6 often exhibit an ABX or AMX coupling pattern. However, if the chemical shift difference (


) between protons is small relative to the coupling constant (

), the spectrum typically degenerates into a complex multiplet that can be mistaken for a singlet or broad hump, especially in crude mixtures [1].
Why 13C NMR Succeeds

The chemical shift in Carbon NMR is driven by shielding/deshielding effects of substituents.

  • 1,3,5-Isomer: The alternating substitution pattern creates a perfectly symmetric electron density map. Every unsubstituted carbon is identical; every substituted carbon is identical.

  • 1,2,4-Isomer: The "ortho" relationship between substituents at positions 1 and 2 creates a distinct steric and electronic environment compared to position 4. This breaks the symmetry entirely [2].

Advanced Verification (DEPT-135): If the peak count is ambiguous (e.g., due to solvent impurity), run a DEPT-135 .

  • 1,3,5-Isomer: Shows 1 positive peak (CH) and 0 quaternary peaks (Cq are invisible).

  • 1,2,4-Isomer: Shows 3 positive peaks (CH) and 0 quaternary peaks .

  • Combined with standard 13C: You will see the "missing" Cq peaks in the standard spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming symmetry arguments in NMR).
  • Fiser, B., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics, 38(15), 2953–2960.

  • Tavakoli, A., & Dudley, G. B. (2022). Synthesis of Coprinol and Several Alcyopterosin Sesquiterpenes by Regioselective [2 + 2 + 2] Alkyne Cyclotrimerization.[2] The Journal of Organic Chemistry, 87(21), 14909–14914.

  • Kumar, P., et al. (2020). Regioselective Alkyne Cyclotrimerization with an In Situ-Generated [Fe(II)H(salen)]·Bpin Catalyst.[3] ACS Catalysis, 10(17), 10157–10168.[3] [3]

Sources

QC protocols for confirming identity of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

[1]

Executive Summary: The Analytical Challenge

In drug discovery, 1-Bromo-3-(chloromethyl)-5-ethoxybenzene serves as a high-value "linker" scaffold. Its value lies in its three distinct reactive handles: an aryl bromide (for Suzuki/Buchwald couplings), a benzylic chloride (for nucleophilic substitution), and an ethoxy group (solubility/lipophilicity modulator).

However, this tri-functionality presents a specific Quality Control (QC) challenge. The benzylic chloride moiety is kinetically unstable, susceptible to hydrolysis (forming benzyl alcohol) or dimerization. Furthermore, standard HPLC-UV is often "blind" to the specific regioisomerism (1,3,5- vs 1,2,4-substitution).

This guide compares analytical methodologies and establishes a definitive, self-validating protocol to confirm identity, purity, and stability.

Molecular Profile & Critical Stability Factors

PropertySpecificationQC Implication
Formula

Requires Elemental Analysis or HRMS for confirmation.
MW ~249.53 g/mol Distinct mass shift required.
Key Feature Mixed Halogen (Br + Cl)Creates a unique "Isotopic Fingerprint" in MS.[1][2]
Reactivity Benzylic ChlorideCRITICAL: High risk of hydrolysis to benzyl alcohol in wet solvents.
⚠️ Senior Scientist Warning: Solvent Compatibility

Do NOT use DMSO-d6 for long-term storage or heated NMR acquisition of this compound. Benzylic chlorides can undergo Kornblum Oxidation or rapid hydrolysis in wet DMSO, converting the

  • Recommended Solvent:

    
     (Chloroform-d) or 
    
    
    (Dichloromethane-d2), strictly anhydrous.

Comparative Analysis of QC Methodologies

We evaluated three common analytical workflows. The "Definitive Protocol" (Method C) is the only pathway that guarantees structural integrity.

FeatureMethod A: Rapid Screen (HPLC-UV)Method B: Standard QC (1H NMR)Method C: Definitive (NMR + LC-MS)
Primary Output Purity % (Area Under Curve)Structural ConnectivityConnectivity + Isotopic Mass + Regio-specificity
Regioisomer ID ❌ Cannot distinguish 1,3,5 from 1,2,4✅ Distinguishes via coupling constants (

)
✅ Confirms via fragmentation
Halogen ID ❌ Invisible❌ Inferential only✅ Direct observation (Isotope Pattern)
Blind Spots Co-eluting isomers; Inorganic saltsInorganic salts; overlapping solvent peaksExpensive; requires skilled interpretation
Verdict Insufficient for Release Good for Routine Checks Required for Master Batch Release

The Definitive Protocol (Method C)

Part A: The Isotopic Fingerprint (LC-MS)

Unlike standard organic molecules, this compound carries both Bromine (


Experimental Setup:

  • Instrument: LC-MS (ESI+ or APCI).

  • Column: C18 Reverse Phase (Rapid gradient).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

The Validation Logic (Mass Spectrum): You must observe a Tetrad Pattern in the molecular ion cluster.

  • M (Base):

    
    
    
  • M+2: (

    
    ) AND (
    
    
    ) — This will be the highest intensity peak.
  • M+4:

    
    
    

If this specific intensity ratio (approx 3:4:1) is absent, the halogenation pattern is incorrect.

Part B: Structural Confirmation (1H NMR)

This step confirms the 1,3,5-substitution pattern . A 1,2,3- or 1,2,4-isomer would show strong ortho-coupling (


Protocol:

  • Dissolve ~10 mg sample in 0.6 mL anhydrous

    
    .
    
  • Acquire 1H NMR (min 400 MHz).

  • Verify the following signals:

MoietyShift (

ppm)
MultiplicityIntegrationMechanistic Explanation
Ethoxy (

)
~1.40Triplet (

)
3HCoupled to adjacent

.
Ethoxy (

)
~4.05Quartet (

)
2HDeshielded by Oxygen.
Benzylic (

)
~4.50Singlet (

)
2HDeshielded by Cl and Ring. QC Check: If this splits or shifts, suspect hydrolysis.
Aromatic (

)
~6.85Singlet/Meta-doublet1HPosition 4 (Between Ethoxy/Chloromethyl).
Aromatic (

)
~6.95Singlet/Meta-doublet1HPosition 6 (Between Ethoxy/Bromo).
Aromatic (

)
~7.15Singlet/Meta-doublet1HPosition 2 (Between Bromo/Chloromethyl).

Pass Criteria: Aromatic region must show three distinct signals with integral 1:1:1. If you see a doublet with

Visualizing the QC Workflow

The following diagram outlines the decision logic for releasing a batch of this intermediate.

QC_WorkflowStartBatch ReceiptThis compoundSamplePrepSample PrepSolvent: Anhydrous CDCl3Start->SamplePrepNMR_Acq1H NMR Acquisition(400 MHz+)SamplePrep->NMR_AcqDecision_RegioAromatic Coupling CheckAre J-values < 2 Hz?NMR_Acq->Decision_RegioFail_RegioFAIL: Wrong Isomer(1,2,4 or 1,2,3 detected)Decision_Regio->Fail_RegioNo (Ortho coupling seen)Decision_BenzylicBenzylic Signal CheckSinglet at ~4.5 ppm?Decision_Regio->Decision_BenzylicYes (Meta coupling only)Fail_HydrolysisFAIL: Hydrolysis Detected(Benzyl Alcohol present)Decision_Benzylic->Fail_HydrolysisNo (Shifted/Split)LCMS_AcqLC-MS Acquisition(ESI+)Decision_Benzylic->LCMS_AcqYesDecision_IsotopeIsotope Pattern CheckDoes M+2/M+4 match Br+Cl model?LCMS_Acq->Decision_IsotopeFail_HalogenFAIL: Halogen Error(Debrominated or wrong sub)Decision_Isotope->Fail_HalogenNoFinal_ReleasePASS: Certificate of AnalysisIdentity ConfirmedDecision_Isotope->Final_ReleaseYes

Figure 1: Logical decision tree for the structural validation of the target molecule. Note the specific checkpoints for Regioisomerism (NMR) and Halogen content (MS).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Authoritative source for NMR coupling constants and isotope patterns).

  • National Institute of Standards and Technology (NIST). Chlorine - Bromine Combination Isotope Intensities. (Standard reference for MS isotope modeling).

  • Kornblum, N., et al. (1959). The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide. Journal of the American Chemical Society. (Foundational text on benzylic chloride instability in DMSO).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of tri-substituted benzenes).

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

[1]

Executive Summary & Core Directive

1-Bromo-3-(chloromethyl)-5-ethoxybenzene is a highly reactive alkylating agent and a halogenated aromatic compound.[1] Its disposal is governed by two critical chemical properties:

  • The Chloromethyl Group (-CH₂Cl): A potent electrophile (benzyl chloride derivative) acting as a lachrymator and potential carcinogen.[1] It requires segregation from nucleophiles (amines, bases) to prevent uncontrolled exothermic polymerization or hydrolysis.

  • The Halogenated Aromatic Core: Combustion releases corrosive acid gases (HCl, HBr), mandating disposal via high-temperature incineration with gas scrubbing.[1]

Operational Rule: Do NOT dispose of this compound down the drain or in general trash. It must be managed as Halogenated Organic Hazardous Waste .

Hazard Profile & Technical Justification

Effective disposal requires understanding the specific hazards that dictate the waste stream.[1]

PropertyDescriptionDisposal Implication
Functional Group Benzyl Chloride (-CH₂Cl)High Reactivity: Susceptible to hydrolysis (forming HCl) and violent reaction with oxidizers or active metals.[1][2][3]
Health Hazard Lachrymator / AlkylatorExposure Risk: Vapors are severely irritating to eyes/mucosa.[1] All waste transfer must occur in a Fume Hood.[1]
Combustion Halogenated (Br, Cl)Incineration: Burning generates Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr).[1] Standard open burning is prohibited.[1][2]
Stability Moisture SensitiveStorage: Waste containers must be hermetically sealed to prevent pressure buildup from hydrolysis-generated HCl gas.[1]

Waste Segregation & Packaging Protocol

Proper segregation is the primary defense against laboratory accidents involving waste.[1]

A. The "Halogenated" Stream

You must segregate this compound into the Halogenated Solvent/Organic waste stream.[1]

  • Compatible: Methylene chloride, Chloroform, Dichloromethane.[1]

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Nitric acid, Peroxides (Risk of explosion).[1][3]

    • Strong Bases/Amines: Ammonia, Hydroxide solutions (Risk of rapid, exothermic alkylation).[1]

    • Aqueous Acidic Waste: Risk of phase separation and unexpected hydrolysis.[1]

B. Container Specifications
  • Material: HDPE (High-Density Polyethylene) or Amber Glass.[1] Avoid metal containers due to corrosion risk from hydrolysis byproducts.[1]

  • Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or gas generation.[1]

  • Secondary Containment: All liquid waste containers must be stored in a secondary tray capable of holding 110% of the container's volume.[1]

Operational Workflow: Disposal & Decontamination[4][5]

Workflow Visualization

The following diagram outlines the decision logic for handling pure substance versus reaction mixtures.

DisposalWorkflowStartWaste Generation:This compoundTypeCheckDetermine Waste StateStart->TypeCheckPurePure Substance / Bulk SolidTypeCheck->PureBulkMixtureReaction Mixture / Mother LiquorTypeCheck->MixtureSolutionGlasswareContaminated GlasswareTypeCheck->GlasswareResidueSegregationSegregate: Halogenated Organic WastePure->SegregationMixture->SegregationDeconRinse: 5% Alcoholic KOH (Quench)*Exothermic Risk*Glassware->DeconLabelingLabel: 'Hazardous Waste - Toxic, Corrosive'Segregation->LabelingStorageStore: Satellite Accumulation Area(Max 90 Days)Labeling->StorageRinseWasteCollect Rinsate asBasic Organic WasteDecon->RinseWasteRinseWaste->StorageDisposalFinal Disposal:High-Temp Incineration w/ ScrubberStorage->Disposal

Figure 1: Decision logic for waste segregation and processing.[1][4][5][6] Note the specific decontamination step for glassware versus the direct segregation for bulk waste.

Detailed Protocols
Protocol A: Bulk Waste (Pure or Mixture)

Do not attempt to chemically neutralize large quantities in the lab.[1] The safest destruction method is commercial incineration.[1]

  • PPE: Butyl rubber or Viton gloves (latex is permeable to benzyl halides), safety goggles, lab coat.[1]

  • Transfer: Pour waste into the Halogenated Waste carboy using a funnel in a fume hood.

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: List "this compound" and any solvents (e.g., "Dichloromethane").[1]

    • Hazards: Check "Toxic" and "Irritant/Corrosive".[1][7]

  • Closure: Cap tightly immediately after addition.

Protocol B: Glassware Decontamination (Quenching)

Use this only for cleaning empty flasks.[1] The benzyl chloride moiety is an alkylator and should be destroyed before glassware leaves the hood.[1]

  • Preparation: Prepare a 5% solution of Potassium Hydroxide (KOH) in Ethanol .

  • Rinse: Add enough solution to coat the interior of the dirty glassware.[1]

  • Soak: Allow to sit for 30 minutes. The base will hydrolyze the chloromethyl group to the benzyl alcohol/ether, significantly reducing lachrymatory properties.[1]

  • Disposal of Rinsate: Pour the used rinse solution into a separate Basic Organic Waste container.[1]

    • Note: Do not mix this basic rinsate with the main Halogenated Waste stream if that stream is acidic, to avoid heat generation.[1]

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: The compound is a lachrymator.[1] Clear the immediate area.[1]

  • PPE: Don full-face respirator with organic vapor cartridges if ventilation is poor.[1]

  • Containment: Do not use paper towels (fire risk). Use Vermiculite or Dry Sand to absorb the liquid.[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.[1]

    • Wipe the surface with a dilute ammonia solution (to neutralize residues) followed by soap and water.[1]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[1]

Regulatory Compliance (RCRA & EPA)

While this compound is not a specifically named "P-listed" or "U-listed" waste, it is regulated by characteristic and general classification.[1]

  • Waste Classification: Hazardous Waste.[1][4][6][7]

  • RCRA Codes:

    • D001: If the waste mixture is ignitable (Flash point <60°C).

    • Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., Methylene Chloride), it carries the F001/F002 code [1].[1][4][8][9]

    • Characteristic: If tested, it would likely fail TCLP for toxicity or reactivity, but "Generator Knowledge" is sufficient to classify it as Halogenated Organic Waste .[1]

  • Destruction Requirement: Per EPA guidelines for halogenated organics, destruction requires incineration at >1000°C with 99.99% destruction removal efficiency (DRE) and acid gas scrubbing [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][4] (Regulations regarding F-listed halogenated solvents and characteristic wastes).

  • U.S. Environmental Protection Agency (EPA). Combustion of Hazardous Waste: Technical Resource Document for Halogenated Organics.[1] (Technical standards for incinerating brominated/chlorinated aromatics).

  • National Institutes of Health (PubChem).Benzyl Chloride Compound Summary (Analogous Reactivity).

  • Princeton University EHS. Waste Removal and Waste Streams Guide. (General academic/research standard for segregating halogenated organics).[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.